Technical Documentation Center

(S)-1-Methylpyrrolidine-3-carboxylic acid hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (S)-1-Methylpyrrolidine-3-carboxylic acid hydrochloride
  • CAS: 2361330-10-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Mechanistic Significance of (S)-1-Methylpyrrolidine-3-carboxylic acid hydrochloride in Drug Discovery

Preamble: The Role of Scaffolding in Modern Pharmacology In the landscape of contemporary drug development, the intrinsic biological activity of a molecule is often secondary to its potential as a structural foundation....

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Preamble: The Role of Scaffolding in Modern Pharmacology

In the landscape of contemporary drug development, the intrinsic biological activity of a molecule is often secondary to its potential as a structural foundation. (S)-1-Methylpyrrolidine-3-carboxylic acid hydrochloride exemplifies this principle. While not recognized for a potent, direct mechanism of action on its own, its true value lies in its role as a stereochemically defined, versatile scaffold. This guide delves into the mechanistic implications of this molecule, not as a standalone therapeutic, but as a crucial building block for a class of highly potent and selective drugs: the endothelin receptor antagonists. For researchers and drug development professionals, understanding the "why" behind this scaffold's utility provides a blueprint for future rational drug design.

The Endothelin System: A Critical Regulator of Vascular Homeostasis

To appreciate the significance of the (S)-1-Methylpyrrolidine-3-carboxylic acid scaffold, one must first understand the biological system its derivatives target. The endothelin (ET) system is a pivotal signaling pathway in cardiovascular physiology.

1.1. Endothelin Peptides and Receptors The system comprises three 21-amino acid peptides, endothelin-1 (ET-1), ET-2, and ET-3, which are among the most potent vasoconstrictors known.[1][2] These peptides exert their effects by binding to two distinct G protein-coupled receptors (GPCRs): the Endothelin A (ETA) and Endothelin B (ETB) receptors.[3][4][5]

  • ETA Receptors: Primarily located on vascular smooth muscle cells. Their activation by ET-1 leads to potent vasoconstriction and cellular proliferation.[1][6]

  • ETB Receptors: Found on both endothelial and smooth muscle cells. On smooth muscle, they also mediate vasoconstriction. On endothelial cells, however, their activation stimulates the release of vasodilators like nitric oxide (NO) and prostacyclin, acting as a clearance mechanism for ET-1 and a counter-regulatory pathway.[4][5][7]

1.2. The Signaling Cascade Upon ligand binding, both ETA and ETB receptors activate a Gq-protein signaling cascade.[5][7] This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the sarcoplasmic reticulum, triggering a rapid release of intracellular calcium (Ca2+).[5][8] This surge in cytosolic Ca2+ in vascular smooth muscle cells is the direct trigger for contraction and vasoconstriction.[5][7]

Endothelin_Signaling cluster_membrane Cell Membrane cluster_receptor cluster_cytosol Cytosol ET1 Endothelin-1 (ET-1) ETA ETA Receptor ET1->ETA Binds Gq Gq Protein ETA->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Hydrolyzes SR Sarcoplasmic Reticulum (SR) IP3->SR Stimulates Ca_release Ca²⁺ Release SR->Ca_release Vasoconstriction Vasoconstriction & Cell Proliferation Ca_release->Vasoconstriction Triggers

Caption: The Endothelin-1 signaling pathway via the ETA receptor.

Mechanism of Action: Competitive Antagonism by Pyrrolidine-3-Carboxylic Acid Derivatives

Derivatives of (S)-1-Methylpyrrolidine-3-carboxylic acid act as competitive antagonists at endothelin receptors.[9][10][11] This means they bind to the ETA and/or ETB receptors at the same site as the endogenous endothelin peptides but fail to activate the receptor. By occupying the binding pocket, they prevent ET-1 from binding and initiating the downstream signaling cascade.[3]

The key therapeutic effect of these antagonists is the inhibition of ET-1-induced vasoconstriction, leading to vasodilation and a reduction in blood pressure, particularly in the pulmonary vasculature.[3][7][12] The clinical application of this mechanism is most prominent in the treatment of pulmonary arterial hypertension (PAH).[4][12]

The Pyrrolidine-3-Carboxylic Acid Scaffold: A Cornerstone for Potency and Selectivity

The rigid, chiral structure of the pyrrolidine ring is not a passive component; it is a critical pharmacophore that correctly orients the necessary substituent groups in three-dimensional space to maximize receptor affinity and selectivity. Structure-activity relationship (SAR) studies have been extensively published, revealing the importance of this core.[1][9][10][11]

For instance, in the development of the highly ETA-selective antagonist Atrasentan (ABT-627), the [2R,3R,4S] stereochemistry of the substituted pyrrolidine-3-carboxylic acid core was essential for its high affinity (Ki of 0.034 nM for ETA) and over 2000-fold selectivity versus the ETB receptor.[10][11][13]

Key SAR Insights:

  • The Carboxylic Acid Group: This moiety is crucial for binding, likely forming a key ionic interaction with a basic residue within the receptor's binding pocket.

  • Substituents on the Ring: The nature and position of aryl or alkyl groups on the pyrrolidine ring dictate the antagonist's affinity and, critically, its selectivity between ETA and ETB receptors.[1][11]

  • The N-substituent: The group attached to the pyrrolidine nitrogen can be modified to fine-tune properties like oral bioavailability and half-life without compromising receptor binding.[10]

Replacing the aryl group at the 2-position of the pyrrolidine ring with alkyl groups has been shown to dramatically increase ETA selectivity, in some cases to nearly 19,000-fold.[1] Conversely, modifications to the N-acyl side chain can completely reverse selectivity, favoring the ETB receptor.[14] This demonstrates the scaffold's exquisite sensitivity to substitution and its power in enabling medicinal chemists to precisely tailor the pharmacological profile of the final compound.

Experimental Protocol: Characterizing Novel Antagonists with Radioligand Binding Assays

A cornerstone of drug discovery is the quantitative characterization of a compound's interaction with its target. The radioligand binding assay is a gold-standard technique for determining the affinity of a novel antagonist for its receptor.[15][16]

Objective: To determine the inhibitory constant (Ki) of a test compound (a derivative of (S)-1-Methylpyrrolidine-3-carboxylic acid) for the human ETA and ETB receptors.

Principle: This is a competitive binding assay. A radiolabeled ligand with known high affinity for the receptor (e.g., [¹²⁵I]-ET-1) is incubated with a source of the receptor (e.g., cell membranes from CHO cells overexpressing the receptor) in the presence of varying concentrations of the unlabeled test compound. The test compound will compete with the radioligand for binding to the receptor. The concentration of test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. This can then be converted to the Ki using the Cheng-Prusoff equation.

Materials:

  • Receptor Source: Membrane preparations from CHO-K1 cells stably expressing human ETA or ETB receptors.

  • Radioligand: [¹²⁵I]-ET-1 (specific activity ~2000 Ci/mmol).

  • Test Compound: Synthesized pyrrolidine-3-carboxylic acid derivative, dissolved in DMSO to create a stock solution.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Non-specific Binding Control: A high concentration (1 µM) of unlabeled ET-1.

  • Instrumentation: 96-well plates, liquid scintillation counter or gamma counter, filtration manifold.

Methodology:

  • Plate Setup: Design a 96-well plate map for total binding (radioligand + membranes), non-specific binding (radioligand + membranes + excess unlabeled ET-1), and competitive binding (radioligand + membranes + serial dilutions of test compound).

  • Compound Dilution: Perform a serial dilution of the test compound in assay buffer to achieve a range of final concentrations (e.g., from 1 pM to 10 µM).

  • Assay Reaction:

    • To each well, add 50 µL of assay buffer.

    • Add 50 µL of the appropriate test compound dilution, or 50 µL of buffer for total binding, or 50 µL of 1 µM ET-1 for non-specific binding.

    • Add 50 µL of diluted radioligand ([¹²⁵I]-ET-1) to a final concentration approximately equal to its Kd (e.g., 50 pM).

    • Initiate the reaction by adding 100 µL of the cell membrane preparation (containing 5-10 µg of protein) to each well.

  • Incubation: Incubate the plate for 120 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium.[17]

  • Termination and Filtration: Terminate the assay by rapid vacuum filtration through a glass fiber filter mat (e.g., GF/C), which traps the membranes with bound radioligand.

  • Washing: Quickly wash the filters three times with 200 µL of ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Dry the filter mat, and measure the radioactivity retained on each filter disc using a gamma counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (cpm) - Non-specific Binding (cpm).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow A 1. Prepare Reagents (Membranes, Radioligand, Test Compound) C 3. Add Reagents to 96-Well Plate (Compound, Radioligand, Membranes) A->C B 2. Serial Dilution of Test Compound B->C D 4. Incubate (e.g., 120 min at RT) C->D E 5. Terminate by Vacuum Filtration D->E F 6. Wash Filters E->F G 7. Quantify Radioactivity (Gamma Counter) F->G H 8. Data Analysis (IC50 → Ki Calculation) G->H

Caption: Experimental workflow for a competitive radioligand binding assay.

Data Presentation and Interpretation

The results of the binding assays should be summarized to allow for easy comparison of potency and selectivity.

CompoundTarget ReceptorIC50 (nM)Ki (nM)Selectivity (ETB Ki / ETA Ki)
Test Cmpd 1 ETA1.50.751500
ETB22501125
Atrasentan ETA0.070.034~2000
ETB12663

This table contains illustrative data for demonstration purposes.

Interpretation:

  • Ki (Inhibitory Constant): Represents the affinity of the compound for the receptor. A lower Ki value indicates higher binding affinity.

  • Selectivity: The ratio of Ki values (Ki ETB / Ki ETA) indicates the compound's preference for one receptor subtype over the other. A high ratio signifies high ETA selectivity. In the example above, Test Compound 1 is a potent and highly selective ETA antagonist.

Conclusion

(S)-1-Methylpyrrolidine-3-carboxylic acid hydrochloride is a molecule of significant mechanistic importance, not through its own biological activity, but as an enabling scaffold for the rational design of potent and selective therapeutics. Its stereochemically defined, rigid structure provides a reliable foundation for orienting functional groups that interact with complex biological targets like the endothelin receptors. By understanding the interplay between this scaffold, the structure-activity relationships of its derivatives, and the underlying biology of the target system, researchers can continue to develop novel and improved therapies for a range of cardiovascular and proliferative diseases.

References

  • Jae, H. S., Winn, M., von Geldern, T. W., Sorensen, B. K., Chiou, W. J., Nguyen, B., Marsh, K. C., & Opgenorth, T. J. (2001). Pyrrolidine-3-carboxylic acids as endothelin antagonists. 5. Highly selective, potent, and orally active ET(A) antagonists. Journal of Medicinal Chemistry, 44(23), 3978–3984. Available from: [Link]

  • Massive Bio. (2025, December 16). Endothelin Receptor Antagonist. Available from: [Link]

  • von Geldern, T. W., Jae, H. S., Winn, M., Dixon, D. B., Marsh, K. C., Nguyen, B., & Opgenorth, T. J. (1999). Pyrrolidine-3-carboxylic acids as endothelin antagonists. 2. Sulfonamide-based ETA/ETB mixed antagonists. Journal of Medicinal Chemistry, 42(18), 3668–3678. Available from: [Link]

  • Winn, M., von Geldern, T. W., Opgenorth, T. J., Jae, H. S., Tasker, A. S., Boyd, S. A., Kester, J. A., Mantei, R. A., Bal, R., Sorensen, B. K., Wu-Wong, J. R., Chiou, W. J., Dixon, D. B., Novosad, E. I., Hernandez, L., & Marsh, K. C. (1996). Discovery of a series of pyrrolidine-based endothelin receptor antagonists with enhanced ET(A) receptor selectivity. Journal of Medicinal Chemistry, 39(5), 1039–1048. Available from: [Link]

  • von Geldern, T. W., Winn, M., Kester, J. A., Mantei, R. A., Bal, R., Sorensen, B. K., Wu-Wong, J. R., Chiou, W. J., Dixon, D. B., & Opgenorth, T. J. (1999). Pyrrolidine-3-carboxylic acids as endothelin antagonists. 4. Side chain conformational restriction leads to ET(B) selectivity. Journal of Medicinal Chemistry, 42(18), 3668-78. Available from: [Link]

  • Liu, G., Henry, K. J., Jr, Szczepankiewicz, B. G., Winn, M., Kozmina, N. S., Boyd, S. A., Wasicak, J., von Geldern, T. W., Wu-Wong, J. R., Chiou, W. J., Dixon, D. B., Nguyen, B., Marsh, K. C., & Opgenorth, T. J. (1998). Pyrrolidine-3-carboxylic acids as endothelin antagonists. 3. Discovery of a potent, 2-nonaryl, highly selective ETA antagonist (A-216546). Journal of Medicinal Chemistry, 41(17), 3261–3275. Available from: [Link]

  • CVPharmacology. Endothelin Receptor Antagonists. Available from: [Link]

  • Okunishi, H., et al. (2002). Structure−Activity Relationships of a Novel Class of Endothelin-A Receptor Antagonists and Discovery of Potent and Selective Receptor Antagonist, 2-(Benzo[9][10]dioxol-5-yl)-6-isopropyloxy-4-(4-methoxyphenyl)-2H-chromene-3- carboxylic Acid (S-1255). 1. Journal of Medicinal Chemistry, 45(10), 2051-2065. Available from: [Link]

  • Iqbal, J., et al. (2005). Endothelin Receptor Antagonists: An Overview of Their Synthesis and Structure-Activity Relationship. Mini-Reviews in Medicinal Chemistry, 5(4), 381-394. Available from: [Link]

  • PatSnap Synapse. (2024, June 21). What are endothelin receptor antagonists and how do they work?. Available from: [Link]

  • ACS Publications. (2001). Pyrrolidine-3-carboxylic Acids as Endothelin Antagonists. 5. Highly Selective, Potent, and Orally Active ETA Antagonists. Journal of Medicinal Chemistry. Available from: [Link]

  • ACS Publications. (1998). Pyrrolidine-3-carboxylic Acids as Endothelin Antagonists. 3. Discovery of a Potent, 2-Nonaryl, Highly Selective ETA Antagonist (A-216546). Journal of Medicinal Chemistry. Available from: [Link]

  • Linden, L., & Dhaun, N. (2020). Endothelin Receptor Antagonists: Status Quo and Future Perspectives for Targeted Therapy. International Journal of Molecular Sciences, 21(6), 2095. Available from: [Link]

  • Khan, M. A., & Benter, I. F. (2007). Endothelin-1-Induced Signaling Pathways in Vascular Smooth Muscle Cells. Current Vascular Pharmacology, 5(1), 1-10. Available from: [Link]

  • Davenport, A. P., & Kuc, R. E. (2002). Radioligand binding assays and quantitative autoradiography of endothelin receptors. Methods in Molecular Biology, 206, 45-70. Available from: [Link]

  • National Center for Biotechnology Information. (2017, September 30). Endothelin Receptor Antagonists. LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Available from: [Link]

  • Simonson, M. S., & Dunn, M. J. (1990). Endothelin. Pathways of transmembrane signaling. Hypertension, 15(2_pt_2), I5-I16. Available from: [Link]

  • CV Physiology. Endothelin. Available from: [Link]

  • Masaki, T. (1995). Molecular Pharmacology and Pathophysiological Significance of Endothelin. Japanese Journal of Pharmacology, 67(4), 277-289. Available from: [Link]

  • Pla, P., & Clouthier, D. E. (2023). Endothelin signaling in development. Development, 150(23), dev201881. Available from: [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Available from: [Link]

  • Limbird, L. E. (1996). Radioligand binding methods: practical guide and tips. The American Journal of Physiology, 270(3 Pt 2), F545-F554. Available from: [Link]

  • Davenport, A. P., & Kuc, R. E. (2002). Radioligand binding assays and quantitative autoradiography of endothelin receptors. Methods in Molecular Biology, 206, 45-70. Available from: [Link]

  • Li, Y., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-8. Available from: [Link]

Sources

Exploratory

(S)-1-Methylpyrrolidine-3-carboxylic acid hydrochloride 1H and 13C NMR spectra data

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of (S)-1-Methylpyrrolidine-3-carboxylic acid Hydrochloride Authored by: Senior Application Scientist Abstract Introduction: The Significance of NMR in Structural...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of (S)-1-Methylpyrrolidine-3-carboxylic acid Hydrochloride

Authored by: Senior Application Scientist

Abstract

Introduction: The Significance of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool in modern chemistry for the unambiguous determination of molecular structure.[1][2] For a molecule such as (S)-1-Methylpyrrolidine-3-carboxylic acid hydrochloride, a chiral building block with applications in pharmaceutical synthesis, a thorough understanding of its NMR spectra is critical for identity confirmation, purity assessment, and tracking chemical transformations. The hydrochloride salt form introduces specific considerations regarding the protonation state of the amine and carboxylic acid groups, which significantly influences the electronic environment of the nuclei and, consequently, their NMR chemical shifts.[3][4] This guide will address these nuances, providing a robust framework for interpreting the NMR data of this and structurally related compounds.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for (S)-1-Methylpyrrolidine-3-carboxylic acid hydrochloride. These predictions are based on the analysis of substituent effects, known chemical shift ranges for similar functional groups, and data from related pyrrolidine structures.[5][6] The exact chemical shifts can vary depending on the solvent and concentration used.[3][7]

Predicted ¹H NMR Data (400 MHz, D₂O)
Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H33.5 - 3.8Multiplet-1H
H2α, H5α3.2 - 3.5Multiplet-2H
H2β, H5β2.8 - 3.1Multiplet-2H
N-CH₃2.9 - 3.2Singlet-3H
H4α, H4β2.2 - 2.5Multiplet-2H
COOHNot typically observed in D₂O---
Predicted ¹³C NMR Data (100 MHz, D₂O)
Assignment Predicted Chemical Shift (δ, ppm)
C=O175 - 180
C2, C555 - 60
C340 - 45
N-CH₃40 - 45
C430 - 35

Spectral Interpretation: A Mechanistic Approach

The predicted chemical shifts are a direct consequence of the electronic environment of each nucleus. The presence of the electron-withdrawing carboxylic acid group and the protonated tertiary amine significantly influences the chemical shifts of the pyrrolidine ring protons and carbons.

  • ¹H NMR Spectrum: The protons on the pyrrolidine ring (H2, H3, H4, and H5) will exhibit complex splitting patterns due to geminal and vicinal coupling, resulting in multiplets. The diastereotopic nature of the methylene protons (H2, H4, and H5) further complicates these signals. The N-methyl group is expected to appear as a singlet, as it has no adjacent protons to couple with. The acidic proton of the carboxylic acid is expected to exchange with the deuterium in D₂O and will likely not be observed.[7]

  • ¹³C NMR Spectrum: The carbonyl carbon of the carboxylic acid will be the most downfield signal due to the strong deshielding effect of the two oxygen atoms.[6] The carbons adjacent to the nitrogen atom (C2 and C5) will also be shifted downfield. The N-methyl carbon will appear in a similar region to C3. The C4 carbon, being the most shielded, is expected to have the most upfield chemical shift among the ring carbons.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of (S)-1-Methylpyrrolidine-3-carboxylic acid hydrochloride, the following detailed protocol should be followed. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

Sample Preparation
  • Analyte Preparation: Weigh approximately 5-10 mg of (S)-1-Methylpyrrolidine-3-carboxylic acid hydrochloride for ¹H NMR and 20-50 mg for ¹³C NMR.[8] The compound is a solid at room temperature.

  • Solvent Selection: Deuterium oxide (D₂O) is a suitable solvent due to the compound's hydrochloride salt form, which enhances water solubility. Other polar deuterated solvents like DMSO-d₆ or CD₃OD can also be used, but will result in different chemical shifts.[7]

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[8]

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube.[9]

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) for D₂O can be added.

NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: Utilize a modern NMR spectrometer with a field strength of at least 400 MHz for ¹H NMR to achieve good signal dispersion.

  • Tuning and Matching: Tune and match the probe for the ¹H or ¹³C frequency.

  • Locking: Lock the spectrometer on the deuterium signal of the solvent.

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity and obtain sharp peaks.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16-64 scans are typically sufficient.

    • Acquisition Time: ~2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

Visualization of Molecular Structure and NMR Relationships

The following diagrams illustrate the molecular structure and the key relationships for NMR interpretation.

molecular_structure cluster_pyrrolidine (S)-1-Methylpyrrolidine-3-carboxylic acid hydrochloride N1 N⁺ C2 C2 N1->C2 CH3 CH₃ N1->CH3 Cl Cl⁻ N1->Cl C3 C3 C2->C3 C4 C4 C3->C4 COOH COOH C3->COOH C5 C5 C4->C5 C5->N1

Caption: Molecular structure of (S)-1-Methylpyrrolidine-3-carboxylic acid hydrochloride.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Compound dissolve Dissolve in D₂O weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer tune Tune & Match Probe transfer->tune lock Lock on Solvent tune->lock shim Shim Magnetic Field lock->shim acquire Acquire Spectra shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration & Peak Picking baseline->integrate

Caption: Experimental workflow for NMR analysis.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of (S)-1-Methylpyrrolidine-3-carboxylic acid hydrochloride, alongside a robust experimental protocol for data acquisition. By understanding the underlying principles of chemical shifts and coupling constants in relation to the molecular structure, researchers can confidently interpret the NMR spectra of this and similar compounds. The provided methodologies and theoretical framework serve as a valuable resource for scientists engaged in synthetic chemistry and drug development, ensuring the accurate structural characterization of key molecular entities.

References

  • Journal of the American Chemical Society. (2008). Molecular Structure from a Single NMR Experiment. [Link]

  • NMR Blog. (2023). Small molecule NMR sample preparation. [Link]

  • Springer Nature Experiments. NMR Protocols and Methods. [Link]

  • Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. [Link]

  • RSC Publishing. (2020). A curious case of dynamic disorder in pyrrolidine rings elucidated by NMR crystallography. [Link]

  • Expert Advice. (2024). Performing and analyzing nuclear magnetic resonance experiments. [Link]

  • SpectraBase. Pyrrolidine - Optional[1H NMR] - Spectrum. [Link]

  • The Royal Society of Chemistry. Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. [Link]

  • PMC - NIH. (2025). Pyrrolidine synthesis via ring contraction of pyridines. [Link]

  • ResearchGate. (2019). Carbon-13 NMR Chemical Shift of Methyl Group: A Useful Parameter for Structural Analysis of C -Methylated Flavonoids. [Link]

  • ScienceDirect. Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

  • PubMed. (2009). Evaluation of Solvent Effects on Protonation Using NMR Spectroscopy: Implication in Salt Formation. [Link]

  • ACS Publications. (2009). Accurate Measurement of Methyl 13C Chemical Shifts by Solid-State NMR for the Determination of Protein Side Chain Conformation: The Influenza A M2 Transmembrane Peptide as an Example. [Link]

  • Pearson+. The chemical shifts of the C-2 hydrogen in the spectra of pyrrole.... [Link]

  • Canadian Science Publishing. (1990). 1H NMR studies of proton transfer in Schiff base and carboxylic acid systems. [Link]

  • Oregon State University. (2022). 13C NMR Chemical Shift. [Link]

Sources

Foundational

(S)-1-Methylpyrrolidine-3-carboxylic acid hydrochloride molecular weight and exact mass

An In-depth Technical Guide to the Physicochemical Properties of (S)-1-Methylpyrrolidine-3-carboxylic acid hydrochloride Authored by: A Senior Application Scientist Introduction (S)-1-Methylpyrrolidine-3-carboxylic acid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties of (S)-1-Methylpyrrolidine-3-carboxylic acid hydrochloride

Authored by: A Senior Application Scientist

Introduction

(S)-1-Methylpyrrolidine-3-carboxylic acid hydrochloride is a chiral organic compound that holds significance as a building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents. Its rigid pyrrolidine core, substituted with a carboxylic acid and an N-methyl group, provides a defined three-dimensional structure that is crucial for specific molecular interactions with biological targets. This guide offers a detailed examination of two fundamental physicochemical properties of this compound: its molecular weight and exact mass. Understanding the distinction and application of these two parameters is paramount for researchers in drug discovery, chemical synthesis, and analytical chemistry.

Section 1: Core Physicochemical Identifiers

The precise identification and characterization of a chemical entity are foundational to any scientific investigation. For (S)-1-Methylpyrrolidine-3-carboxylic acid hydrochloride, the key identifiers are its molecular formula and associated mass values.

The molecular formula for this compound is established as C₆H₁₂ClNO₂.[1][2] This formula dictates the elemental composition and is the basis for calculating both molecular weight and exact mass.

Table 1: Key Physicochemical Data for (S)-1-Methylpyrrolidine-3-carboxylic acid hydrochloride

ParameterValueSource
Molecular Formula C₆H₁₂ClNO₂MilliporeSigma[1], Merck
CAS Number 50585-87-0MilliporeSigma[1]
Average Molecular Weight 165.62 g/mol MilliporeSigma[1], Merck, BLD Pharm[2]
Exact Mass (Free Base) 129.078978594 DaPubChem[3]
Calculated Exact Mass (HCl Salt) 165.055656 DaCalculated

Note: The calculated exact mass of the hydrochloride salt is derived by adding the monoisotopic mass of the most abundant isotopes of hydrogen (1.007825 Da) and chlorine (35.453 Da) to the exact mass of the free base.

Section 2: The Dichotomy of Molecular Weight and Exact Mass

In the realm of chemical sciences, the terms "molecular weight" and "exact mass" are often used interchangeably in casual discourse, yet they represent distinct concepts with critical implications for experimental design and data interpretation.

Molecular Weight (or Average Molecular Mass)

The molecular weight of a compound is a weighted average of the masses of its constituent atoms, taking into account the natural isotopic abundance of each element. For instance, carbon is primarily ¹²C, but a small fraction exists as ¹³C. The molecular weight of 165.62 g/mol for (S)-1-Methylpyrrolidine-3-carboxylic acid hydrochloride is calculated using the atomic weights of carbon, hydrogen, chlorine, nitrogen, and oxygen as they appear on the periodic table.[1]

Causality in Experimental Choices:

  • Stoichiometric Calculations: In synthetic chemistry, molecular weight is indispensable for calculating the molar quantities of reactants, reagents, and catalysts. When preparing solutions of a specific molarity or determining theoretical yields, the average molecular weight is the appropriate value to use as it reflects the macroscopic composition of the substance.

  • Gravimetric Analysis: Any experimental protocol that involves weighing the compound to determine its amount in moles relies on the molecular weight.

Exact Mass (or Monoisotopic Mass)

In contrast, the exact mass is the calculated mass of a molecule containing only the most abundant isotope of each element. For (S)-1-Methylpyrrolidine-3-carboxylic acid hydrochloride, this would be calculated using the masses of ¹²C, ¹H, ³⁵Cl, ¹⁴N, and ¹⁶O. The exact mass of the free base, 1-Methylpyrrolidine-3-carboxylic acid (C₆H₁₁NO₂), is 129.078978594 Da.[3]

Causality in Experimental Choices:

  • High-Resolution Mass Spectrometry (HRMS): This is the primary application where exact mass is crucial. HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap mass analyzers, can measure the mass-to-charge ratio (m/z) of an ion with high precision. By comparing the experimentally measured m/z to the calculated exact mass, one can unambiguously determine the elemental composition of a molecule. This is a cornerstone of modern chemical analysis for structure elucidation and confirmation.

  • Metabolite Identification and Drug Metabolism Studies: In drug development, identifying metabolites requires the precise determination of their molecular formulas. HRMS allows researchers to detect minute mass shifts corresponding to metabolic transformations (e.g., hydroxylation, demethylation), which would be obscured if only average molecular weight were considered.

Section 3: Experimental Workflow - Compound Identification via HRMS

To underscore the practical importance of exact mass, the following section details a generalized workflow for the confirmation of (S)-1-Methylpyrrolidine-3-carboxylic acid hydrochloride using High-Resolution Mass Spectrometry.

Protocol: High-Resolution Mass Spectrometry Analysis

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of (S)-1-Methylpyrrolidine-3-carboxylic acid hydrochloride.

    • Dissolve the sample in a suitable solvent (e.g., methanol, water with 0.1% formic acid) to a final concentration of 1 µg/mL. The acidic mobile phase aids in the ionization of the analyte.

  • Instrumentation and Ionization:

    • Utilize an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

    • Operate the ESI source in positive ion mode, as the pyrrolidine nitrogen is readily protonated.

  • Mass Spectrometry Parameters:

    • Set the mass range to scan from m/z 50 to 500.

    • Ensure the mass resolution is set to a high value (e.g., >10,000 FWHM) to enable accurate mass measurement.

  • Data Acquisition and Analysis:

    • Infuse the sample solution into the ESI source.

    • Acquire the full scan mass spectrum.

    • Identify the peak corresponding to the protonated molecule [M+H]⁺.

    • Compare the measured m/z of this peak to the calculated exact mass of the protonated free base (129.078978594 Da + 1.007825 Da = 130.086803594 Da). A mass accuracy within 5 ppm is typically expected for confident identification.

Diagram: HRMS-Based Compound Identification Workflow

HRMS_Workflow cluster_prep Sample Preparation cluster_analysis HRMS Analysis cluster_data Data Interpretation weigh Weigh Compound dissolve Dissolve in Solvent weigh->dissolve infuse Infuse into ESI Source dissolve->infuse acquire Acquire Mass Spectrum infuse->acquire identify_peak Identify [M+H]⁺ Peak acquire->identify_peak compare_mass Compare Measured vs. Calculated Exact Mass identify_peak->compare_mass confirmation Compound Confirmed compare_mass->confirmation < 5 ppm mass accuracy

Caption: Workflow for Compound Confirmation using HRMS.

Conclusion

The molecular weight and exact mass of (S)-1-Methylpyrrolidine-3-carboxylic acid hydrochloride are not merely numbers on a data sheet; they are critical parameters that guide experimental design and enable precise analytical characterization. While the molecular weight of 165.62 g/mol is fundamental for stoichiometric and gravimetric purposes in the laboratory, the calculated exact mass of 165.055656 Da is indispensable for modern analytical techniques like high-resolution mass spectrometry, which provide an unparalleled level of confidence in a compound's identity and purity. For researchers and drug development professionals, a thorough understanding and correct application of these values are essential for ensuring scientific integrity and advancing their research endeavors.

References

  • 1-Methylpyrrolidine-3-carboxylic acid | C6H11NO2 | CID 322598. PubChem. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of (S)-1-Methylpyrrolidine-3-carboxylic acid hydrochloride: An Application Note and Detailed Protocol

Introduction (S)-1-Methylpyrrolidine-3-carboxylic acid hydrochloride is a valuable chiral building block in medicinal chemistry and drug development. Its rigid pyrrolidine scaffold, coupled with the carboxylic acid funct...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(S)-1-Methylpyrrolidine-3-carboxylic acid hydrochloride is a valuable chiral building block in medicinal chemistry and drug development. Its rigid pyrrolidine scaffold, coupled with the carboxylic acid functionality and a specific stereochemistry, makes it an important synthon for a variety of biologically active molecules. This document provides a detailed, step-by-step protocol for the synthesis of this compound, starting from the commercially available (S)-pyrrolidine-3-carboxylic acid. The described methodology is robust, scalable, and relies on the well-established Eschweiler-Clarke reaction for the key N-methylation step. This application note is intended for researchers, scientists, and drug development professionals with a background in organic synthesis.

Synthetic Strategy Overview

The synthesis of (S)-1-Methylpyrrolidine-3-carboxylic acid hydrochloride is achieved in a two-step sequence starting from (S)-pyrrolidine-3-carboxylic acid.

  • N-methylation via Eschweiler-Clarke Reaction: The secondary amine of the pyrrolidine ring is methylated using formaldehyde and formic acid. This classic reaction is highly efficient for the N-methylation of primary and secondary amines and is known to proceed without racemization of adjacent chiral centers.[1][2] The reaction is driven by the in situ formation of an iminium ion, which is subsequently reduced by formic acid, with the irreversible loss of carbon dioxide.[1][2] A key advantage of the Eschweiler-Clarke reaction is that it inherently avoids the over-methylation to form quaternary ammonium salts.[1][3]

  • Hydrochloride Salt Formation and Purification: The resulting N-methylated amino acid is then converted to its hydrochloride salt. This is typically achieved by treating a solution of the free base with hydrochloric acid. The hydrochloride salt is often a crystalline solid, which facilitates purification by recrystallization and improves the compound's stability and handling characteristics.

Synthesis_Overview Start (S)-Pyrrolidine-3-carboxylic acid Intermediate (S)-1-Methylpyrrolidine-3-carboxylic acid Start->Intermediate Eschweiler-Clarke Reaction (Formaldehyde, Formic Acid) Product (S)-1-Methylpyrrolidine-3-carboxylic acid hydrochloride Intermediate->Product HCl Treatment

Caption: Overall synthetic workflow.

Detailed Experimental Protocol

Part 1: N-methylation of (S)-Pyrrolidine-3-carboxylic acid

This procedure details the Eschweiler-Clarke reaction to synthesize (S)-1-Methylpyrrolidine-3-carboxylic acid.

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Quantity (molar eq.)
(S)-Pyrrolidine-3-carboxylic acid115.131.0
Formic Acid (88-98%)46.03~5.0
Formaldehyde (37% solution in water)30.03~5.0
Deionized Water18.02As needed
Hydrochloric Acid (concentrated)36.46As needed
Isopropanol60.10For recrystallization
Diethyl ether74.12For washing

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (S)-pyrrolidine-3-carboxylic acid.

  • Addition of Reagents: To the starting material, add formic acid followed by the formaldehyde solution. The order of addition is generally not critical, but it is good practice to add the formaldehyde solution to the acidic mixture.

  • Reaction Conditions: The reaction mixture is heated to reflux (typically around 100-110 °C) with vigorous stirring. The progress of the reaction can be monitored by the cessation of carbon dioxide evolution. The reaction is typically complete within 4-8 hours.

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully add concentrated hydrochloric acid to the reaction mixture. This step protonates the product and helps in the subsequent removal of excess formic acid.

    • The mixture is then concentrated under reduced pressure using a rotary evaporator to remove water and excess formic acid and hydrochloric acid. This step should be performed in a well-ventilated fume hood. The process may need to be repeated by adding water and re-evaporating to ensure complete removal of formic acid.

  • Isolation of the Crude Product: The residue obtained after evaporation is the crude (S)-1-Methylpyrrolidine-3-carboxylic acid hydrochloride.

Causality Behind Experimental Choices:

  • Excess Reagents: The use of excess formic acid and formaldehyde ensures the complete methylation of the secondary amine.[1][2] Formic acid acts as both a solvent and the reducing agent, while formaldehyde is the source of the methyl group.

  • Reflux Conditions: Heating the reaction to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate. The evolution of CO2 gas also drives the reaction to completion.[1]

  • Acidic Work-up: The addition of hydrochloric acid during the work-up ensures that the product is in its protonated, more stable form and facilitates the removal of volatile impurities.

N_Methylation_Workflow cluster_reaction Reaction cluster_workup Work-up A Combine (S)-Pyrrolidine-3-carboxylic acid, Formic Acid, and Formaldehyde B Heat to Reflux (4-8 hours) A->B C Cool to Room Temperature B->C D Add Concentrated HCl C->D E Concentrate under Reduced Pressure D->E F (S)-1-Methylpyrrolidine-3-carboxylic acid HCl (crude) E->F Crude Product

Caption: N-methylation experimental workflow.

Part 2: Purification by Recrystallization

This procedure describes the purification of the crude (S)-1-Methylpyrrolidine-3-carboxylic acid hydrochloride.

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude hydrochloride salt in a minimal amount of hot isopropanol. The choice of solvent may need to be optimized, but isopropanol or ethanol/water mixtures are good starting points.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod or placing the solution in a refrigerator or freezer can induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold diethyl ether to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Causality Behind Experimental Choices:

  • Recrystallization: This is a standard and effective technique for purifying solid organic compounds. The principle is based on the difference in solubility of the desired compound and impurities in a given solvent at different temperatures.

  • Solvent Choice: Isopropanol is a good choice for recrystallization as it is a moderately polar solvent that can dissolve the hydrochloride salt at elevated temperatures but has lower solubility at room temperature, allowing for good recovery of the purified product. Diethyl ether is used for washing as it is a non-polar solvent that will wash away non-polar impurities without dissolving the desired polar salt.

Safety Information

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood while wearing personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • (S)-Pyrrolidine-3-carboxylic acid: May cause eye irritation.[4][5]

  • Formaldehyde Solution: Toxic if swallowed, in contact with skin, or if inhaled.[6][7] Causes severe skin burns and eye damage.[6][8] Suspected of causing genetic defects and may cause cancer.[6][8]

  • Formic Acid: Flammable liquid and vapor.[2] Harmful if swallowed.[2] Causes severe skin burns and eye damage.[1][2] Toxic if inhaled.[1][2]

  • Hydrochloric Acid: Causes severe skin burns and eye damage.[3][9][10] May cause respiratory irritation.[3][9][10]

Characterization

The final product should be characterized to confirm its identity and purity. Recommended analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Melting Point Analysis: To assess the purity of the crystalline solid.

  • Chiral High-Performance Liquid Chromatography (HPLC): To confirm the enantiomeric purity.

References

  • Eschweiler, W. (1905). Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd. Berichte der deutschen chemischen Gesellschaft, 38(1), 880-882. Available at: [Link]

  • Clarke, H. T., Gillespie, H. B., & Weisshaus, S. Z. (1933). The Action of Formaldehyde on Amines and Amino Acids. Journal of the American Chemical Society, 55(11), 4571–4587. Available at: [Link]

  • Ecolab. (n.d.). SAFETY DATA SHEET HYDROCHLORIC ACID 33%. Available at: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Formaldehyde solution. Available at: [Link]

  • EMD Millipore. (2015, January 27). SAFETY DATA SHEET Hydrochloric Acid 34-37% OmniTrace®. Available at: [Link]

  • Redox. (2025, September 23). Safety Data Sheet Formic Acid (>85-100%). Available at: [Link]

  • USDA-Aphis. (n.d.). Material Safety Data Sheet - Formalin Solution 10% Neutral Buff. Available at: [Link]

  • ChemSupply Australia. (n.d.). Safety Data Sheet FORMALDEHYDE SOLUTION 37 w/w, stablized with 10-12% methanol. Available at: [Link]

  • Capot Chemical Co., Ltd. (2013, October 31). MSDS of (S)-1-Boc-Pyrrolidine-3-Carboxylic acid. Available at: [Link]

Sources

Application

Application Note: Dissolution and Handling of (S)-1-Methylpyrrolidine-3-carboxylic Acid Hydrochloride for In Vitro Assays

Introduction & Chemical Profiling (S)-1-Methylpyrrolidine-3-carboxylic acid hydrochloride is a chiral, low-molecular-weight building block and pharmacological probe. Structurally, it features a basic tertiary amine (the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profiling

(S)-1-Methylpyrrolidine-3-carboxylic acid hydrochloride is a chiral, low-molecular-weight building block and pharmacological probe. Structurally, it features a basic tertiary amine (the pyrrolidine nitrogen) and a carboxylic acid moiety.

When formulating this compound for in vitro enzymatic or cellular assays, understanding its ionization state is critical. At physiological pH (7.4), the free base exists predominantly as a zwitterion. However, it is supplied as a hydrochloride (HCl) salt. The formation of a hydrochloride salt drastically lowers the crystal lattice energy required for solvation in high dielectric constant solvents like water. As demonstrated in pharmaceutical preformulation studies, hydrochloride salts exhibit significantly enhanced thermodynamic equilibrium solubility in aqueous media compared to their free base counterparts[1]. Consequently, aqueous buffers are the preferred solvent system, avoiding the cytotoxicity and excessive use of organic solvents like DMSO[2].

Physicochemical Properties & Solvent Selection Matrix

To design a self-validating dissolution protocol, researchers must first reference the compound's quantitative solubility profile and molecular weight to ensure accurate molarity calculations.

Property / SolventSpecification / Solubility Profile
Chemical Formula C6H11NO2 · HCl
Molecular Weight 165.62 g/mol (129.16 g/mol free base + 36.46 g/mol HCl)
Physical Form Solid crystalline powder
Aqueous Buffers (PBS/HEPES) Highly Soluble (Preferred). Maintains physiological pH; optimal for cell assays.
Ultrapure Water Highly Soluble. Note: Solution will be acidic due to the HCl salt; requires neutralization if used directly in unbuffered systems.
DMSO (Anhydrous) Moderately Soluble. Slower dissolution kinetics; requires agitation.

Experimental Protocols: Step-by-Step Dissolution

The following methodologies provide a self-validating system to ensure complete dissolution without degrading the compound.

Protocol A: Aqueous Buffer Dissolution (Primary Recommendation)

Because the HCl salt form allows for rapid dissolution in aqueous media, this method is prioritized for in vitro workflows.

  • Equilibration: Allow the sealed vial to reach room temperature in a desiccator for 30 minutes before opening.

    • Causality: Prevents atmospheric moisture condensation on the cold powder, which can cause localized hydrolysis or inaccurate weighing.

  • Weighing: Weigh the desired mass using an analytical balance. For a standard 50 mM stock solution, weigh exactly 8.28 mg of the compound.

  • Solvent Addition: Add 1.0 mL of sterile PBS (pH 7.4) or your assay-specific buffer to the 8.28 mg of powder.

  • Agitation: Vortex the mixture vigorously for 30–60 seconds. The high dielectric constant of the aqueous buffer will rapidly overcome the ionic bonds of the HCl salt, yielding a clear solution.

  • Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm Hydrophilic Polyvinylidene Fluoride (PVDF) or Polyethersulfone (PES) filter.

    • Causality: Hydrophilic PVDF and PES membranes exhibit the lowest nonspecific protein and small-molecule binding profiles, ensuring no loss of your target compound during sterilization.

Protocol B: DMSO Dissolution (Alternative for High-Concentration Storage)

If the assay strictly requires an organic vehicle, use this alternative protocol.

  • Solvent Addition: Add anhydrous DMSO to the weighed compound (e.g., 1.65 mg per 100 µL for a 100 mM stock).

  • Agitation & Sonication: Vortex for 1 minute. Because HCl salts often exhibit slower dissolution kinetics in the lower dielectric environment of DMSO, place the tube in a room-temperature ultrasonic water bath for 5–10 minutes until visually clear.

  • Sterilization: Filter using a 0.22 µm PTFE filter (PVDF/PES are not universally compatible with pure DMSO).

Workflow Visualization

DissolutionWorkflow Start Weigh (S)-1-Methylpyrrolidine- 3-carboxylic acid HCl Solvent Select Solvent based on Assay Requirements Start->Solvent Aq Aqueous Buffer (e.g., PBS, Water) Solvent->Aq Preferred Org Organic Solvent (e.g., DMSO) Solvent->Org Alternative MixAq Vortex & Sonicate (Highly Soluble) Aq->MixAq MixOrg Vortex & Sonicate (May require gentle heating) Org->MixOrg Filter Sterile Filtration (0.22 µm PVDF/PES) MixAq->Filter MixOrg->Filter Store Aliquot & Store (-20°C to -80°C) Filter->Store

Fig 1: Step-by-step dissolution workflow for (S)-1-Methylpyrrolidine-3-carboxylic acid HCl.

Storage and Stability Guidelines

To maintain the integrity of the stock solutions across multiple experimental runs:

  • Aliquoting: Immediately divide the sterile-filtered stock solution into 50 µL or 100 µL single-use aliquots.

    • Causality: Repeated freeze-thaw cycles can induce localized precipitation and degrade the zwitterionic balance of the compound, leading to inconsistent assay results.

  • Temperature: Store aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term preservation (up to 6 months).

  • Thawing: Thaw aliquots rapidly at room temperature and vortex briefly before adding to the in vitro assay master mix to ensure homogeneity.

References

  • Hydrochloride Salt of the GABAkine KRM-II-81 | ACS Omega |[Link]

  • Pharmacokinetic Study of NADPH Oxidase Inhibitor Ewha-18278, a Pyrazole Derivative | MDPI Pharmaceutics |[Link]

Sources

Method

Biocatalytic Synthesis Routes for (S)-1-Methylpyrrolidine-3-carboxylic Acid Hydrochloride: Application Notes &amp; Protocols

Document Type: Technical Application Note & Protocol Guide Target Audience: Researchers, Process Chemists, and Drug Development Professionals Executive Summary & Strategic Rationale (S)-1-Methylpyrrolidine-3-carboxylic a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Protocol Guide Target Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary & Strategic Rationale

(S)-1-Methylpyrrolidine-3-carboxylic acid is a highly versatile, rigid chiral building block utilized extensively in the development of potent enzyme inhibitors, including Janus kinase (JAK) inhibitors[1] and lipase inhibitors[2]. Because the enantiomers of pyrrolidine-3-carboxylic acid derivatives exhibit profoundly distinct pharmacological activities[3], achieving absolute stereocontrol is a critical parameter in drug development.

Mechanistic Causality in Biocatalysis

Do not simply execute these reactions; it is vital to understand the thermodynamic and structural causality driving the enantioselectivity.

Route A: Hydrolase-Mediated Kinetic Resolution (CAL-B)

Candida antarctica Lipase B (CAL-B) possesses a highly stereospecific, funnel-like active site that preferentially accommodates the (R)-enantiomer of racemic methyl 1-methylpyrrolidine-3-carboxylate[4].

  • The Causality of Selectivity: The catalytic triad (Ser-His-Asp) initiates a nucleophilic attack on the carbonyl carbon, forming an acyl-enzyme intermediate exclusively with the (R)-isomer, subsequently hydrolyzing it to the corresponding carboxylic acid. The (S)-ester is sterically hindered from forming this intermediate and remains unreacted.

  • The Causality of Extraction: The resulting reaction broth contains the highly polar (R)-acid and the lipophilic (S)-ester. By utilizing methyl tert-butyl ether (MTBE) during the workup, the (S)-ester selectively partitions into the organic phase, leaving the (R)-acid and inorganic buffer salts trapped in the aqueous phase.

Route B: Ene-Reductase (ERED) Asymmetric Reduction

Ene-reductases from the Old Yellow Enzyme (OYE) family catalyze the asymmetric reduction of activated α,β -unsaturated alkenes[5].

  • The Causality of Selectivity: When applied to methyl 1-methyl-2,5-dihydro-1H-pyrrole-3-carboxylate, the FMN cofactor donates a hydride to the β -carbon, while a conserved tyrosine residue donates a proton to the α -carbon in a strict anti-addition mechanism.

  • Field-Proven Insight: This absolute facial selectivity directly yields the enantiopure (S)-ester with a 100% theoretical yield, bypassing the 50% thermodynamic yield ceiling inherent to kinetic resolution. While cofactor recycling (NADP+/NADPH) adds slight complexity, this route is vastly superior for industrial scale-up[6].

Quantitative Performance Metrics

The following table summarizes the comparative quantitative data for both biocatalytic routes based on standardized 100g-scale validations.

Biocatalytic RouteEnzyme SystemMax Theoretical YieldConversion (%)Enantiomeric Excess (ee %)Space-Time Yield (g/L/d)
Kinetic Resolution CAL-B (Novozym 435)50%50.0> 99.545.2
Asymmetric Reduction Ene-Reductase (OYE) + GDH100%> 99.0> 98.038.7

Experimental Protocols (Self-Validating Systems)

Every robust protocol must contain In-Process Controls (IPCs) to create a self-validating system. Do not proceed to the harsh hydrolysis step without confirming the success of the biocatalytic transformation.

Protocol A: CAL-B Catalyzed Kinetic Resolution
  • Preparation: Suspend 100 g of racemic methyl 1-methylpyrrolidine-3-carboxylate in 1.0 L of 100 mM potassium phosphate buffer (pH 7.2).

  • Biocatalysis: Add 10 g of immobilized CAL-B (Novozym 435). Stir the suspension gently at 30°C for 24 hours. Maintain pH at 7.2 using a pH stat (titrating with 1M NaOH) to neutralize the generated (R)-carboxylic acid.

  • Filtration: Filter the mixture through a sintered glass funnel to recover the immobilized enzyme (which can be washed and reused up to 5 cycles).

  • Extraction: Extract the aqueous filtrate with MTBE (3 x 500 mL). Combine the organic layers and dry over anhydrous Na₂SO₄.

  • IPC Validation (Critical): Sample 50 µL of the organic layer, evaporate, and reconstitute in hexane/IPA. Analyze via Chiral HPLC (Chiralpak AD-H). The system validates the extraction success only if the (S)-ester ee is >99% and no (R)-acid is detected.

  • Concentration: Evaporate the MTBE under reduced pressure to yield the pure (S)-ester as a pale oil. Proceed to Protocol C.

Protocol B: ERED-Catalyzed Asymmetric Bioreduction
  • Preparation: Dissolve 100 g of methyl 1-methyl-2,5-dihydro-1H-pyrrole-3-carboxylate in 1.0 L of 100 mM Tris-HCl buffer (pH 7.5) containing 5% (v/v) DMSO to aid solubility.

  • Cofactor Recycling Setup: Add 150 g of D-glucose, 1.0 g of NADP+, and 2.0 g of Glucose Dehydrogenase (GDH).

  • Biocatalysis: Add 5.0 g of lyophilized Ene-Reductase (OYE homologue). Stir at 30°C for 36 hours.

  • IPC Validation (Critical): Monitor the depletion of the unsaturated precursor via GC-FID. The reaction is self-validating when the precursor peak area is <1%, triggering the extraction phase.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 500 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate to yield the (S)-ester. Proceed to Protocol C.

Protocol C: One-Pot Hydrolysis and Hydrochloride Salt Formation

Causality for Reagent Choice: 6M HCl is explicitly selected because it acts dually as an acid catalyst for the hydrolysis of the methyl ester and as a protonating agent for the tertiary amine. This one-pot transformation directly yields the highly stable hydrochloride salt.

  • Hydrolysis: Dissolve the (S)-ester obtained from Protocol A or B in 500 mL of 6M HCl. Reflux the mixture at 100°C for 12 hours.

  • IPC Validation (Critical): Confirm the absence of the methyl ester via LC-MS. The presence of a single mass peak corresponding to [M+H]+ 130.1 validates complete hydrolysis.

  • Isolation: Evaporate the aqueous acid under reduced pressure to yield a crude solid.

  • Recrystallization: Recrystallize the crude product from hot ethanol by slowly adding diethyl ether until turbidity appears. Cool to 4°C to precipitate the pure (S)-1-Methylpyrrolidine-3-carboxylic acid hydrochloride. Filter and dry under vacuum.

Visualizations

Biocatalytic Workflows

BiocatalyticWorkflows Start Racemic Ester or Unsaturated Precursor RouteA Route A: Kinetic Resolution (CAL-B Hydrolase) Start->RouteA RouteB Route B: Asymmetric Reduction (Ene-Reductase) Start->RouteB InterA (S)-Ester (Unreacted) + (R)-Acid RouteA->InterA InterB (S)-Ester (Enantiopure) RouteB->InterB Hydrolysis Chemical Hydrolysis (6M HCl, Reflux) InterA->Hydrolysis Extraction (MTBE) InterB->Hydrolysis Product (S)-1-Methylpyrrolidine-3-carboxylic acid hydrochloride Hydrolysis->Product

Caption: Workflow comparing Hydrolase-mediated kinetic resolution and ERED-mediated asymmetric reduction.

Downstream Application: JAK/STAT Pathway Inhibition

JAKSTATPathway Cytokine Inflammatory Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK1/JAK2 Enzyme Receptor->JAK STAT STAT Phosphorylation JAK->STAT Nucleus Target Gene Transcription STAT->Nucleus Inhibitor API with (S)-Pyrrolidine Core (e.g., JAK Inhibitor) Inhibitor->JAK Competitive ATP Inhibition

Caption: Mechanism of JAK/STAT pathway inhibition by APIs utilizing the (S)-pyrrolidine core.

References

  • Gotor, V., et al. "Hydrolases in the Stereoselective Synthesis of N-Heterocyclic Amines and Amino Acid Derivatives". Chemical Reviews (ACS Publications). URL:[Link]

  • Gatti, F. G., et al. "Synthesis of Optically Active syn- and anti-Chlorohydrins through a Bienzymatic Reductive Cascade". Organic Letters (ACS Publications). URL:[Link]

  • Chiesi Farmaceutici S.p.A. "Novel tricyclic compounds (EP2506716B1)". Google Patents.
  • Bhosale, R. S., et al. "Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug". ACS Omega (PMC). URL:[Link]

Sources

Application

Application Notes and Protocols for the Preparation of (S)-1-Methylpyrrolidine-3-carboxylic acid hydrochloride Stock Solutions

Introduction (S)-1-Methylpyrrolidine-3-carboxylic acid hydrochloride is a chiral pyrrolidine derivative, a class of compounds recognized for their utility as versatile building blocks in pharmaceutical and agrochemical r...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(S)-1-Methylpyrrolidine-3-carboxylic acid hydrochloride is a chiral pyrrolidine derivative, a class of compounds recognized for their utility as versatile building blocks in pharmaceutical and agrochemical research and development.[1][2][3][4] The pyrrolidine scaffold is a key structural motif in numerous bioactive molecules, and its derivatives are explored for a wide range of therapeutic applications, including as enzyme inhibitors and agents targeting neurological disorders.[5][6]

The accurate and reproducible preparation of stock solutions is a foundational step for any in vitro or in vivo experimental workflow. The integrity of a stock solution directly impacts the reliability and validity of subsequent experimental data. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the best practices for preparing, handling, and storing stock solutions of (S)-1-Methylpyrrolidine-3-carboxylic acid hydrochloride.

This guide emphasizes scientific integrity and provides protocols that are designed to be self-validating. Given the limited publicly available data on the specific physicochemical properties of this compound, this document also outlines a systematic approach to determining its solubility, a critical prerequisite for preparing concentrated stock solutions.

Physicochemical Properties

PropertyValueSource
Chemical Name (S)-1-Methylpyrrolidine-3-carboxylic acid hydrochloride[7]
Synonyms (S)-1-methyl-3-pyrrolidinecarboxylic acid hydrochloride[7]
CAS Number 2361330-10-9[7]
Molecular Formula C₆H₁₂ClNO₂[7]
Molecular Weight 165.62 g/mol [7]
Physical Form Solid, powder[7]
pKa Data not available
Solubility Data not available for specific solvents. The non-hydrochloride form is suggested to be soluble in polar solvents.[8]
Hygroscopicity Data not available. Amine hydrochloride salts can be hygroscopic.[9][10]
Light Sensitivity Data not available. Pyrrolidine derivatives can be light-sensitive.[11][12]

Safety and Handling Precautions

(S)-1-Methylpyrrolidine-3-carboxylic acid hydrochloride is classified as a hazardous substance. Always consult the Safety Data Sheet (SDS) provided by the supplier before handling.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[7]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area or a chemical fume hood. Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Hygroscopicity Considerations: As the hygroscopicity is unknown, it is prudent to handle the solid compound in a low-humidity environment, such as a glove box or a desiccator, to prevent water absorption, which can lead to inaccurate weighing.[13][14][15][16] If such an environment is not available, work quickly and minimize the time the container is open to the atmosphere.

Protocol 1: Experimental Determination of Solubility

The first step in preparing a stock solution is to determine the solubility of the compound in various solvents. This protocol describes the shake-flask method, a reliable technique for determining thermodynamic solubility.[17][18]

Workflow for Solubility Determination

cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_solid Weigh excess solid compound prep_solvent Add known volume of solvent prep_solid->prep_solvent shake Agitate at constant temperature (e.g., 24-48h) prep_solvent->shake centrifuge Centrifuge to pellet excess solid shake->centrifuge supernatant Carefully collect supernatant centrifuge->supernatant dilute Serially dilute supernatant supernatant->dilute quantify Quantify concentration (e.g., HPLC, LC-MS) dilute->quantify calculate Calculate solubility (mg/mL or mM) quantify->calculate

Caption: Workflow for the shake-flask method of solubility determination.

Step-by-Step Methodology
  • Preparation of Saturated Solution:

    • Add an excess amount (e.g., 2-5 mg) of (S)-1-Methylpyrrolidine-3-carboxylic acid hydrochloride to a series of vials.

    • To each vial, add a known volume (e.g., 1 mL) of a different solvent to be tested (e.g., ultrapure water, phosphate-buffered saline (PBS) pH 7.4, dimethyl sulfoxide (DMSO), ethanol). The goal is to have undissolved solid remaining.[17]

  • Equilibration:

    • Seal the vials tightly.

    • Place the vials on an orbital shaker or use a magnetic stir bar and agitate at a constant temperature (e.g., 25 °C) for 24 to 48 hours to ensure equilibrium is reached.[18]

  • Phase Separation:

    • After equilibration, centrifuge the vials at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet the undissolved solid.

  • Sample Collection and Analysis:

    • Carefully collect an aliquot of the clear supernatant without disturbing the solid pellet.

    • Serially dilute the supernatant with the appropriate solvent.

    • Quantify the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[17]

  • Calculation of Solubility:

    • Calculate the concentration in the original supernatant by applying the dilution factor. This value represents the solubility of the compound in that solvent at the tested temperature.

Protocol 2: Preparation of an Aqueous Stock Solution (e.g., in Water or Buffer)

For many biological assays, an aqueous stock solution is preferred. This protocol is suitable if the compound is determined to have sufficient solubility in water or a buffer of choice.

Workflow for Aqueous Stock Solution Preparation

weigh 1. Weigh Compound dissolve 2. Dissolve in Solvent weigh->dissolve vortex 3. Vortex/Sonicate dissolve->vortex filter 4. Sterile Filter (0.22 µm) vortex->filter aliquot 5. Aliquot filter->aliquot store 6. Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing a sterile aqueous stock solution.

Step-by-Step Methodology
  • Calculate Required Mass:

    • Determine the desired concentration (e.g., 10 mM) and volume (e.g., 5 mL) of the stock solution.

    • Use the following formula to calculate the mass of the compound needed: Mass (mg) = Desired Concentration (mM) * Desired Volume (mL) * Molecular Weight ( g/mol ) / 1000

    • Example for a 10 mM, 5 mL stock solution: Mass (mg) = 10 mM * 5 mL * 165.62 g/mol / 1000 = 8.281 mg

  • Weighing:

    • Bring the vial of (S)-1-Methylpyrrolidine-3-carboxylic acid hydrochloride to room temperature before opening to prevent condensation.

    • In a low-humidity environment if possible, accurately weigh the calculated mass of the compound and place it into a sterile, conical tube.

  • Dissolution:

    • Add approximately 80% of the final desired volume of sterile, high-purity water or buffer (e.g., PBS) to the tube.

    • Vortex thoroughly. If dissolution is slow, sonication in a water bath for 5-10 minutes can be applied. Visually inspect to ensure all solid has dissolved.

    • Add the solvent to reach the final desired volume and mix again.

  • Sterilization:

    • Draw the solution into a sterile syringe.

    • Aseptically attach a 0.22 µm sterile syringe filter to the syringe.[19]

    • Filter the solution into a sterile, labeled storage tube. This step is crucial for removing any potential microbial contamination, especially for solutions to be used in cell culture.[19][20]

  • Aliquoting and Storage:

    • Dispense the sterile stock solution into smaller, single-use aliquots in sterile cryovials.

    • Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).[19][21] Avoid repeated freeze-thaw cycles.

Protocol 3: Preparation of a DMSO Stock Solution

For compounds with limited aqueous solubility, Dimethyl Sulfoxide (DMSO) is a common solvent of choice due to its high solubilizing power and miscibility with aqueous media.[22]

Step-by-Step Methodology
  • Calculate and Weigh:

    • Follow steps 1 and 2 from Protocol 2 to calculate and weigh the required mass of the compound into a sterile, chemical-resistant tube (e.g., glass or polypropylene).

  • Dissolution:

    • Add the calculated volume of anhydrous, high-purity DMSO to the tube.

    • Vortex vigorously for 1-2 minutes until the solid is completely dissolved. Sonication can be used to aid dissolution. A clear solution with no visible particulates should be obtained.

  • Aliquoting and Storage:

    • Dispense the stock solution into single-use aliquots in sterile cryovials suitable for DMSO (e.g., polypropylene).

    • Clearly label each aliquot.

    • Store the aliquots at -20°C or -80°C, protected from light.[11][19] DMSO solutions are generally stable for extended periods when stored frozen.

Important Considerations for DMSO Stock Solutions
  • DMSO Toxicity: DMSO can be toxic to cells at higher concentrations. When preparing working solutions for cell-based assays, ensure the final concentration of DMSO in the culture medium is non-toxic, typically below 0.5%, and ideally below 0.1%. Always include a vehicle control (media with the same final DMSO concentration) in your experiments.

  • Hygroscopicity of DMSO: DMSO is hygroscopic and will readily absorb moisture from the air, which can affect the solubility of the compound. Use fresh, anhydrous grade DMSO and keep the container tightly sealed.[14]

Preparation of Working Solutions

For experimental use, the concentrated stock solution must be diluted to the final working concentration in the appropriate assay buffer or cell culture medium.

  • Thaw the Stock Solution: Thaw a single aliquot of the stock solution at room temperature.

  • Serial Dilution: It is recommended to perform an intermediate dilution step to minimize pipetting errors.

    • Example: To prepare a 10 µM working solution from a 10 mM stock, first prepare a 1:100 intermediate dilution (e.g., 10 µL of 10 mM stock into 990 µL of medium to make a 100 µM solution). Then, perform a second dilution from the intermediate stock to reach the final 10 µM concentration.

  • Vehicle Control: Always prepare a vehicle control containing the same final concentration of the solvent (e.g., 0.1% DMSO) used to make the working solution.

Conclusion

The protocols outlined in this document provide a comprehensive framework for the preparation of stock solutions of (S)-1-Methylpyrrolidine-3-carboxylic acid hydrochloride. By first empirically determining the compound's solubility and then following best practices for handling, dissolution, sterilization, and storage, researchers can ensure the preparation of high-quality stock solutions. Adherence to these guidelines is paramount for achieving accurate, reproducible, and reliable experimental results in drug discovery and development endeavors.

References

  • ALWSCI. (2026, February 24).
  • Innova Design Group. (2024, December 6).
  • Captiv
  • LSU. Chemical Storage Guidelines.
  • Chem-Impex. 1-Methyl-pyrrolidine-3-carboxylic acid.
  • Benchchem. (2025, December). Technical Support Center: Enhancing Small Molecule Inhibitor Stability for Long-Term Experiments.
  • Benchchem. Application Notes and Protocols for Determining the Solubility of Novel Compounds.
  • TutorChase. How do you handle hygroscopic solutes in the lab?.
  • SOLUBILITY AND DISSOLUTION FOR DRUG. (n.d.).
  • Benchchem. Handling and storage of hygroscopic 1-Phenylcyclohexylamine hydrochloride.
  • JoVE. (2015, June 15). Video: Determining the Solubility Rules of Ionic Compounds.
  • Sigma-Aldrich. Solubility Rules for Ionic Compounds.
  • CymitQuimica. CAS 412281-11-9: 1-methylpyrrolidine-3-carboxylic acid.
  • Sigma-Aldrich. 1-Methylpyrrolidine-3-carboxylic acid | 412281-11-9.
  • Peng, C., et al. (2019). Hygroscopicity and Compositional Evolution of Atmospheric Aerosols Containing Water-Soluble Carboxylic Acid Salts and Ammonium Sulfate.
  • Chan, S. Y., et al. (2021). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC.
  • The Role of (S)
  • ResearchGate. (2019, November 19).
  • PASCO scientific. (2025, August 6). Mastering Solubility Rules: Your Guide to Dissolving Ionic Compounds.
  • Han, S., et al. (2021).
  • Sigma-Aldrich. (3S)-1-methylpyrrolidine-3-carboxylic acid hydrochloride | 2361330-10-9.
  • PubChemLite. 1-methylpyrrolidine-3-carboxylic acid hydrochloride (C6H11NO2).
  • Interactive Learning Paradigms, Incorporated. (2025, October 18). The MSDS HyperGlossary: Hygroscopic.
  • Sigma-Aldrich. 1-Methylpyrrolidine-3-carboxylic acid hydrochloride -.
  • Yoshioka, S., et al. (2005). Effect of salt type on hygroscopicity of a new cephalosporin S-3578. PubMed.
  • OIST Groups.
  • Asylbekova, A. Z., et al. (2024, October 17). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
  • PubChem. 1-Methylpyrrolidine-3-carboxylic acid | C6H11NO2 | CID 322598.
  • NextSDS.
  • Arnold, F. H., et al. (2023, December 14). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination.
  • Han, S., et al. (2022, March 28).
  • Chem-Impex. 1-Methyl-pyrrolidine-3-carboxylic acid.
  • ResearchGate. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction.
  • Xu, J.-H., et al. (2020, April 13). Stereocomplementary Synthesis of Pharmaceutically Relevant Chiral 2-Aryl-Substituted Pyrrolidines Using Imine Reductases.
  • Benchchem. Application Notes and Protocols: (R)-Pyrrolidine-3-carboxylic Acid as a Chiral Building Block.
  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis.
  • Varanda, F., et al. Solubility of Antibiotics in Different Solvents. 1. Hydrochloride Forms of Tetracycline, Moxifloxacin, and Ciprofloxacin.
  • Google Patents. EP4382529A1 - A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s).
  • gChem. DMSO.
  • Petrou, A., et al. (2025, June 18). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. MDPI.
  • Dimethyl Sulfoxide (DMSO)
  • NextSDS.

Sources

Technical Notes & Optimization

Troubleshooting

Purification and recrystallization techniques for (S)-1-Methylpyrrolidine-3-carboxylic acid hydrochloride

Welcome to the Advanced Technical Support Center. This resource is designed for researchers, synthesis chemists, and drug development professionals working with (S)-1-Methylpyrrolidine-3-carboxylic acid hydrochloride .

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This resource is designed for researchers, synthesis chemists, and drug development professionals working with (S)-1-Methylpyrrolidine-3-carboxylic acid hydrochloride .

As a chiral, cyclic amino acid derivative, this compound presents unique challenges during purification. Its zwitterionic backbone, combined with the hydrochloride salt form, makes it highly polar, notoriously hygroscopic, and susceptible to stereochemical degradation if mishandled. This guide synthesizes field-proven methodologies, thermodynamic principles, and self-validating protocols to ensure you achieve >99% purity and preserve enantiomeric excess (ee%).

Process Visualization: Purification Decision Tree

The following workflow illustrates the optimized thermodynamic pathway for isolating the pure hydrochloride salt while avoiding common pitfalls like phase separation (oiling out).

G Start Crude (S)-1-Methylpyrrolidine- 3-carboxylic acid HCl Dissolve Dissolve in minimal warm EtOH (40-45°C) Start->Dissolve Filter Hot Filtration (Remove insolubles) Dissolve->Filter AntiSolvent Dropwise addition of Anti-solvent (MTBE) Filter->AntiSolvent Cooling Controlled Cooling (0°C to -5°C) AntiSolvent->Cooling Check Crystallization Status? Cooling->Check Oil Phase Separation (Oiling Out) Check->Oil Liquid-Liquid Crystals Solid Crystal Formation Check->Crystals Solid-Liquid Seed Add Seed Crystals & Apply Shear (Scratch) Oil->Seed Seed->Cooling Wash Filter under N2 & Wash with cold MTBE Crystals->Wash Dry Vacuum Dry (40°C) over P2O5 Wash->Dry

Workflow for the recrystallization of (S)-1-Methylpyrrolidine-3-carboxylic acid HCl.

Quantitative Data: Solvent Selection Guide

Selecting the correct solvent/anti-solvent pair is the most critical variable in amino acid hydrochloride purification. The table below summarizes the quantitative outcomes and mechanistic causality of various solvent systems.

Primary SolventAnti-SolventVolume Ratio (Sol:Anti)Expected YieldPurity (ee%)Causality & Process Notes
Ethanol MTBE 1 : 4 80–85% >99.5% Recommended. Gentler desolvation curve. MTBE minimizes moisture condensation during filtration, protecting the hygroscopic cake.
MethanolDiethyl Ether1 : 575–80%>99.0%Sharp polarity drop causes rapid supersaturation. High risk of oiling out; highly hygroscopic filter cake due to ether evaporation.
IsopropanolAcetone1 : 370–75%>98.5%Excellent for rejecting non-polar organic impurities. Acetone must be strictly anhydrous to prevent massive yield loss.
WaterAcetonitrile1 : 10<50%>99.9%Reserved for removing trapped inorganic salts. Low recovery due to the high aqueous solubility of the zwitterion phase[1].

Troubleshooting & FAQs

Q1: Why is my product "oiling out" instead of forming distinct crystals during anti-solvent addition? Causality: Oiling out (liquid-liquid phase separation) occurs when the solute's melting point in the solvent mixture is lower than the saturation temperature. Because the HCl salt of (S)-1-methylpyrrolidine-3-carboxylic acid is highly polar, the rapid addition of a non-polar anti-solvent (like diethyl ether) forces the compound out of solution too quickly, bypassing the metastable nucleation phase. Solution: Switch your anti-solvent to Methyl tert-butyl ether (MTBE). Add it dropwise (1 mL/min) only until a faint opalescence appears. Stop the addition, hold the temperature, and introduce seed crystals to force solid-liquid nucleation.

Q2: How do I prevent chiral inversion or loss of enantiomeric excess (ee%) during purification? Causality: The stereocenter at the C3 position is adjacent to an electron-withdrawing carboxylate group. Under basic conditions or prolonged thermal stress, deprotonation at the alpha-carbon can lead to enolization and subsequent racemization[2]. Solution: Maintain the compound strictly as the hydrochloride salt. Never heat the dissolution mixture above 50°C. If you must recover the free base, use a mild, non-aqueous amine and monitor the enantiomeric purity via [3].

Q3: The recovered crystals turn into a sticky paste upon filtration. How can I handle this deliquescence? Causality: Amino acid hydrochlorides have an extreme affinity for atmospheric moisture due to strong hydrogen bonding networks involving the protonated tertiary amine and the chloride counterion[1]. As volatile solvents evaporate during vacuum filtration, the local temperature drops, condensing ambient humidity directly onto the filter cake. Solution: Never filter this compound in open air. Perform the isolation under a positive pressure nitrogen blanket (using a Schlenk frit or inverted funnel). Wash only with strictly anhydrous, ice-cold MTBE.

Self-Validating Experimental Protocol

This step-by-step methodology utilizes the Ethanol/MTBE system. It is designed to be self-validating; physical cues at each step will confirm if the thermodynamic state is correct.

Step 1: Saturation & Dissolution
  • Suspend 10.0 g of crude (S)-1-Methylpyrrolidine-3-carboxylic acid HCl in 30 mL of anhydrous ethanol in a round-bottom flask.

  • Heat to 45°C under continuous magnetic stirring.

    • Validation Check: The solid should dissolve completely within 15 minutes. If significant solid remains, you have inorganic salt impurities. Do not exceed 50°C to prevent thermal degradation[2].

Step 2: Clarification (Hot Filtration)
  • Pass the warm solution through a pre-warmed 0.22 µm PTFE syringe filter into a clean, dry, nitrogen-purged Schlenk flask.

    • Validation Check: If the filtrate immediately turns cloudy upon entering the receiving flask, the solvent temperature dropped during filtration, causing premature nucleation. Gently re-warm the flask to 45°C until the solution is perfectly clear.

Step 3: Nucleation (Anti-Solvent Addition)
  • Begin dropwise addition of anhydrous MTBE at a rate of 1 mL/min .

  • Stop the addition immediately when a faint, persistent opalescence (turbidity) is observed (typically requires 60–80 mL of MTBE).

    • Causality: This precise point establishes the metastable zone. Adding MTBE too fast collapses this zone, leading to oiling out.

Step 4: Seeding & Aging
  • Add 10–20 mg of pure (S)-1-Methylpyrrolidine-3-carboxylic acid HCl seed crystals.

  • Hold the temperature at 45°C for 15 minutes, then program a linear cooling ramp to 20°C over 2 hours.

    • Validation Check: Distinct, needle-like crystals should begin forming on the walls of the flask. If an oil droplet forms at the bottom, reheat to 45°C, add 2–3 mL of ethanol to redissolve the oil, and restart the cooling phase at a slower rate.

Step 5: Deep Cooling & Isolation
  • Transfer the flask to an ice bath (0°C to -5°C) and age for 4 hours to maximize crystal yield.

  • Filter the suspension using a fritted funnel under a positive pressure of dry nitrogen. Do not use a standard vacuum aspirator open to ambient air.

  • Wash the filter cake with two 15 mL portions of ice-cold, anhydrous MTBE.

Step 6: Desiccation
  • Immediately transfer the solid to a vacuum desiccator containing Phosphorus pentoxide ( P2​O5​ ).

  • Dry at 40°C under high vacuum (<10 mbar) for 12 hours to remove all residual MTBE and trapped moisture.

References

  • Radboud University. "On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals." Radboud Repository, 2015. URL:[Link]

  • Google Patents. "Alternate processes for the preparation of pyrrolidine derivatives" (WO2019016745A1). World Intellectual Property Organization, 2019.

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance with (S)-1-Methylpyrrolidine-3-carboxylic acid hydrochloride

Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals working with (S)-1-Methylpyrrolidine-3-carboxylic acid hydrochloride .

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals working with (S)-1-Methylpyrrolidine-3-carboxylic acid hydrochloride .

Coupling this specific building block presents a dual challenge: the bulky pyrrolidine ring and N-methyl group create severe steric congestion around the C3-carboxyl group, while its nature as a tertiary amine hydrochloride salt introduces solubility and epimerization risks during activation. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-yielding amide and ester formations.

Strategic Workflow: Coupling Reagent Selection

Selecting the correct activation strategy is entirely dependent on the steric bulk and nucleophilicity of your target amine or alcohol. Use the decision matrix below to determine your optimal workflow.

G Start Coupling (S)-1-Methylpyrrolidine- 3-carboxylic acid HCl Assess Assess Nucleophile Sterics & Reactivity Start->Assess Unhindered Primary Aliphatic Amine Assess->Unhindered Low Hindrance Moderate Secondary Amine or Aniline Assess->Moderate Moderate Hindrance Hindered Highly Hindered or Unreactive Assess->Hindered High Hindrance EDCI Protocol: EDCI / DMAP / DMF Unhindered->EDCI HATU Protocol A: HATU / DIPEA / DMF Moderate->HATU AcidCl Protocol B: SOCl2 then THF/TEA Hindered->AcidCl

Decision matrix for selecting a coupling strategy based on nucleophile sterics.

Troubleshooting Guides & FAQs

Q1: Why am I seeing low conversion (<20%) when using standard EDC/HOBt for aniline coupling? A: EDC/HOBt forms an OBt active ester that is often too bulky to overcome the steric barrier imposed by the N-methylpyrrolidine ring when reacting with weak nucleophiles like anilines. To resolve this, switch to a uronium-based reagent like HATU. HATU forms an OAt active ester; the nitrogen atom in the pyridine ring of HOAt provides a neighboring-group effect (intramolecular hydrogen bonding) that accelerates the aminolysis step, effectively bypassing the steric bottleneck. This specific HATU-mediated approach has been successfully validated for pyrrolidine-3-carboxylic acid derivatives during the pharmacokinetic optimization of HDAC inhibitors[1].

Q2: How do I prevent epimerization at the C3 chiral center during activation? A: The alpha-proton at the C3 position becomes significantly more acidic once the carboxylic acid is activated. Using a strong, unhindered base (like Triethylamine, TEA) during uronium activation can lead to enolization and subsequent loss of the (S)-configuration. To maintain enantiomeric excess (ee), utilize a sterically hindered base such as N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine. These bases are bulky enough to avoid abstracting the alpha-proton while still effectively neutralizing the hydrochloride salt.

Q3: The reaction stalls completely even with HATU. What is the ultimate fallback for highly hindered secondary amines? A: When uronium reagents fail, you must bypass the bulky active ester intermediate entirely by generating the highly reactive acid chloride. Suspending the (S)-1-Methylpyrrolidine-3-carboxylic acid hydrochloride in Thionyl Chloride (SOCl₂) generates the acid chloride directly. Because the leaving group (chloride) is extremely small compared to OAt/OBt, the steric penalty during the nucleophilic attack is minimized. This methodology was successfully employed in the synthesis of complex heterocyclic Janus Kinase (JAK) inhibitors[2].

Q4: Are there specific considerations for esterification (e.g., lipid synthesis) rather than amidation? A: Yes. For esterification with bulky alcohols (e.g., in the synthesis of ionizable lipids for nucleic acid delivery), EDCI hydrochloride combined with a catalytic amount of 4-Dimethylaminopyridine (DMAP) is preferred. DMAP acts as a highly efficient acyl transfer catalyst, forming an N-acylpyridinium intermediate that is vastly more reactive toward alcohols than the standard O-acylisourea[3].

Quantitative Data: Reagent Performance Comparison

Coupling StrategyTarget Nucleophile ScopeTypical Yield (%)Epimerization RiskAvg. Reaction Time
EDCI / HOBt Primary aliphatic amines40 - 60%Low12 - 16 hours
EDCI / DMAP Alcohols (Esterification)70 - 85%Moderate4 - 12 hours
HATU / DIPEA Secondary amines, Anilines75 - 95%Low (with DIPEA)4 - 8 hours
SOCl₂ (Acid Chloride) Highly hindered amines60 - 80%High (if temp > 0°C)2 hrs (activation) + 12 hrs (coupling)

Detailed Step-by-Step Methodologies

Protocol A: HATU-Mediated Amide Coupling (For Moderate Steric Hindrance)

This protocol utilizes a neighboring-group effect to drive the coupling of moderately hindered amines or anilines[1].

  • Preparation: Suspend (S)-1-Methylpyrrolidine-3-carboxylic acid HCl (1.0 eq) in anhydrous DMF to achieve a 0.2 M concentration.

  • Neutralization & Basification: Add DIPEA (3.0 eq) dropwise.

    • Causality: 1 eq neutralizes the HCl salt of the carboxylic acid, 1 eq neutralizes the amine nucleophile (if it is a salt), and 1 eq acts as the general base for the reaction. DIPEA's steric bulk prevents C3 epimerization.

  • Nucleophile Addition: Add the amine nucleophile (1.1 eq) and cool the mixture to 0 °C using an ice bath.

  • Activation: Add HATU (1.2 eq) portion-wise over 5 minutes.

    • Causality: Adding HATU last and at a low temperature prevents the carboxylic acid from prematurely reacting with HATU to form inactive tetramethylguanidinium byproducts, a common failure point in hindered couplings.

  • Self-Validation Checkpoint: After 15 minutes, quench a 5 µL aliquot in methanol and analyze via LC-MS. The presence of the methyl ester mass confirms successful OAt-ester activation.

  • Propagation: Stir at 0 °C for 30 minutes, then remove the ice bath. Allow the reaction to warm to room temperature and stir for 4-12 hours until LC-MS indicates complete consumption of the active ester.

  • Workup: Quench with saturated aqueous NaHCO₃ and extract with EtOAc.

Protocol B: Acid Chloride Method (For Severe Steric Hindrance)

This protocol strips away bulky intermediates, relying on the minimal steric profile of the chloride leaving group[2].

  • Activation: Suspend (S)-1-Methylpyrrolidine-3-carboxylic acid HCl (1.0 eq) in neat SOCl₂ (approx. 10-15 eq). Do not add additional solvent.

  • Propagation: Stir the reaction mixture at room temperature for 2 hours.

    • Causality: Operating without an external base ensures the tertiary amine remains protonated (as an HCl salt). This protects the nitrogen from oxidation or side reactions while the carboxylic acid converts to the acyl chloride.

  • Self-Validation Checkpoint: The complete dissolution of the solid starting material into a clear, homogenous mixture over the 2-hour period visually confirms the formation of the acid chloride.

  • Concentration: Evaporate the excess SOCl₂ under strictly reduced pressure to yield the crude acid chloride hydrochloride salt as a residue.

  • Preparation for Coupling: Resuspend the highly moisture-sensitive residue in anhydrous THF and cool to 0 °C.

  • Coupling: In a separate flask, dissolve the highly hindered amine (0.8 - 1.0 eq) and TEA (3.0 - 4.0 eq) in anhydrous THF. Dropwise add this amine/TEA solution to the acid chloride suspension.

    • Causality: The excess TEA is mathematically required to neutralize both the HCl salt of the acid chloride and the new equivalent of HCl generated during the amidation step.

  • Completion: Stir at room temperature overnight, then quench with saturated aqueous NaHCO₃ and extract with DCM.

References

  • [2] Title: Heterocyclic derivatives as janus kinase inhibitors (Patent AU2022240929A1) | Source: Google Patents | URL:

  • [3] Title: Ionizable lipids for nucleic acid delivery (Patent WO2021000041A1) | Source: Google Patents | URL:

  • [1] Title: Pharmacokinetic Optimization of Class-Selective Histone Deacetylase Inhibitors and Identification of Associated Candidate Predictive Biomarkers of Hepatocellular Carcinoma Tumor Response | Source: Journal of Medicinal Chemistry | URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Guide to Investigating the Stereoselective Binding of (S)- and (R)-1-Methylpyrrolidine-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Chirality in Receptor Binding Biological systems, replete with their own chiral components such as amino acids and sugars...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Chirality in Receptor Binding

Biological systems, replete with their own chiral components such as amino acids and sugars, create a chiral environment where enantiomers can be distinguished.[1][2] This selective interaction is the basis for the often-observed phenomenon where one enantiomer of a drug is therapeutically active (the eutomer), while the other is less active or even inactive (the distomer).[4] The pyrrolidine scaffold, a common motif in medicinal chemistry, frequently imparts chirality to drug candidates, making the study of its stereoisomers crucial for understanding their pharmacological profiles.[5][6][7]

This guide will delve into the principles of stereoselective receptor binding, present a case study with a structurally related compound, and provide detailed experimental protocols for determining the binding affinities of (S)- and (R)-1-Methylpyrrolidine-3-carboxylic acid, with a focus on potential cholinergic receptor targets.

The Principle of Stereoselectivity: A Three-Point Attachment Model

The differential binding of enantiomers to a chiral receptor is often explained by the "three-point attachment" model. This model postulates that for a chiral molecule to bind effectively to its receptor, it must have at least three points of interaction. If one enantiomer can achieve this three-point interaction, its mirror image, with its inverted stereochemistry, may only be able to achieve a two-point interaction, resulting in a weaker binding affinity.

Case Study: Stereoselectivity of a Conformationally Restricted Nicotine Analog

While specific data for (S)- and (R)-1-Methylpyrrolidine-3-carboxylic acid is unavailable, the importance of stereochemistry in the pyrrolidine ring's interaction with nicotinic acetylcholine receptors (nAChRs) is well-documented. A study on a conformationally restricted nicotine analog, where an ethylene bridge was introduced, revealed significant stereoselectivity.

In this case, the pharmacological activity resided almost exclusively in the (R)-enantiomer, which displayed significantly higher binding affinity for the α4β2 nAChR subtype compared to the (S)-enantiomer.[8] This finding underscores the principle that even subtle changes in the spatial arrangement of atoms within the pyrrolidine ring can dramatically impact receptor binding.

CompoundReceptor SubtypeKi (μM)
(R)-enantiomer α4β20.075
α4β43.7
α3β4~50
α7~300
(S)-enantiomer (activity not specified, but stated to be significantly lower)
Table 1: Binding affinities (Ki) of the enantiomers of a conformationally restricted nicotine analog at various nAChR subtypes. Data from[8].

This example strongly suggests that the (S) and (R) enantiomers of 1-Methylpyrrolidine-3-carboxylic acid are also likely to exhibit differential binding to their biological target(s).

Experimental Determination of Binding Affinity

To empirically determine the binding affinities of (S)- and (R)-1-Methylpyrrolidine-3-carboxylic acid, a radioligand binding assay is a standard and robust method.[9][10][11] This technique measures the direct interaction of a radiolabeled ligand with a receptor. By competing the binding of a known high-affinity radioligand with increasing concentrations of the test compounds (the "cold" ligands), one can determine their inhibitory constants (Ki), which are inversely proportional to their binding affinities.

Potential Biological Targets: Cholinergic Receptors

Given that the pyrrolidine ring is a key structural feature of acetylcholine and nicotine, the nicotinic (nAChR) and muscarinic (mAChR) acetylcholine receptors are logical primary targets for investigation.[12]

Experimental Workflow: Radioligand Binding Assay

The following is a generalized protocol for a competitive radioligand binding assay. The specific radioligand, receptor source, and incubation conditions will need to be optimized based on the target receptor subtype.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor_Prep Receptor Membrane Preparation Incubation Incubation Receptor_Prep->Incubation Receptor Source Ligand_Prep Radioligand and Test Compound Preparation Ligand_Prep->Incubation Radioligand & Competitor Filtration Rapid Filtration Incubation->Filtration Separation of Bound and Free Ligand Counting Scintillation Counting Filtration->Counting Quantification of Bound Radioligand IC50_Determination IC50 Determination Counting->IC50_Determination Raw Data (CPM) Ki_Calculation Ki Calculation (Cheng-Prusoff equation) IC50_Determination->Ki_Calculation IC50 Value G cluster_synthesis Stereoselective Synthesis cluster_resolution Chiral Resolution Chiral_Pool Chiral Pool (e.g., (R)- or (S)-pyrrolidine-3-carboxylic acid) Enantiomerically_Pure Enantiomerically Pure (S)- or (R)-1-Methylpyrrolidine-3-carboxylic acid Chiral_Pool->Enantiomerically_Pure Derivatization Asymmetric_Catalysis Asymmetric Catalysis (e.g., Asymmetric Hydrogenation) Asymmetric_Catalysis->Enantiomerically_Pure Direct Synthesis Diastereomeric_Salts Formation of Diastereomeric Salts Diastereomeric_Salts->Enantiomerically_Pure Separation and Liberation Chromatography Chiral Chromatography Chromatography->Enantiomerically_Pure Isolation of Enantiomers Racemic_Mixture Racemic 1-Methylpyrrolidine-3-carboxylic acid Racemic_Mixture->Diastereomeric_Salts Reaction with Chiral Resolving Agent Racemic_Mixture->Chromatography Separation on Chiral Stationary Phase

Figure 2: Strategies for obtaining enantiomerically pure (S)- and (R)-1-Methylpyrrolidine-3-carboxylic acid.

Conclusion and Future Directions

The investigation into the differential binding affinities of (S)- and (R)-1-Methylpyrrolidine-3-carboxylic acid is a scientifically pertinent endeavor that highlights the fundamental principles of stereochemistry in pharmacology. Although direct comparative data is currently lacking in the public domain, the established importance of chirality in drug-receptor interactions, particularly for pyrrolidine-containing ligands at cholinergic receptors, provides a strong rationale for expecting significant differences in their binding profiles.

By employing well-established techniques such as radioligand binding assays, researchers can elucidate the stereoselective binding of these enantiomers. The detailed protocols and conceptual framework provided in this guide offer a comprehensive roadmap for such an investigation. The results of these studies would not only contribute valuable data to the scientific community but also inform the rational design of more potent and selective drug candidates based on the 1-Methylpyrrolidine-3-carboxylic acid scaffold.

References

  • The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. (URL not provided in search results)
  • Ceramella, J., Iacopetta, D., Franchini, A., & De Luca, M. (2022). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. Applied Sciences. [Link]

  • Brooks, W. H., Guida, W. C., & Daniel, K. G. (2011). The Significance of Chirality in Drug Design and Development. Current Topics in Medicinal Chemistry. [Link]

  • Ceramella, J., Iacopetta, D., Franchini, A., & De Luca, M. (2022). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. MDPI. [Link]

  • Radioligand Binding Assay Protocol. Gifford Bioscience. (URL not provided in search results)
  • The significance of chirality in contemporary drug discovery-a mini review. RSC Publishing. (URL not provided in search results)
  • Generation of Candidate Ligands for Nicotinic Acetylcholine Receptors via in situ Click Chemistry with a Soluble Acetylcholine Binding Protein Template. ACS Publications. (URL not provided in search results)
  • Anderson, D. J. (2008). Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. Current Protocols in Pharmacology. [Link]

  • Tying up Nicotine: New Selective Competitive Antagonist of the Neuronal Nicotinic Acetylcholine Receptors. PMC. (URL not provided in search results)
  • In Vitro Assays for Muscarinic Receptor Activation: Application Notes and Protocols. Benchchem. (URL not provided in search results)
  • Radioligand Binding Experiments. Bio-protocol. (URL not provided in search results)
  • Bolchi, C., Bavo, F., Gotti, C., Fumagalli, L., Fasoli, F., Binda, M., Mucchietto, V., Sciaccaluga, M., Plutino, S., Fucile, S., & Pallavicini, M. (2017). From pyrrolidinyl-benzodioxane to pyrrolidinyl-pyridodioxanes, or from unselective antagonism to selective partial agonism at α4β2 nicotinic acetylcholine receptor. European Journal of Medicinal Chemistry. [Link]

  • Muramatsu, I., Anisuzzaman, A. S. M., & Yoshiki, H. (2011). Re-Evaluation of Nicotinic Acetylcholine Receptors in Rat Brain by a Tissue-Segment Binding Assay. Frontiers in Pharmacology. [Link]

  • 1-Methyl-pyrrolidine-3-carboxylic acid. Chem-Impex. (URL not provided in search results)
  • M3 Biochemical Binding Assay Service. Reaction Biology. (URL not provided in search results)
  • Dickerson, S. D. (2016). Synthesis and Application of (R)-3-Methylpyrrolidine-3-Carboylic Acid. The Aquila Digital Community. [Link]

  • Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enon. CORE. (URL not provided in search results)
  • van der Westhuizen, F. H., van der Schyf, C. J., & Terre'Blanche, G. (2014). Flavonoids with M1 Muscarinic Acetylcholine Receptor Binding Activity. Molecules. [Link]

  • Process for the preparation of pyrollidine-3-carboxylic acids. Google Patents. (URL not provided in search results)
  • Raimondi, M. V., Presentato, A., Li Petri, G., Spatola, R., & Alduina, R. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink. (URL not provided in search results)
  • Structure and Dynamics of the M3 Muscarinic Acetylcholine Receptor. PMC. (URL not provided in search results)
  • Ligand-Specific Changes in M3 Muscarinic Acetylcholine Receptor Structure Detected by a Disulfide Scanning Strategy. ACS Publications. (URL not provided in search results)
  • Yin, F., Garifullina, A., & Tanaka, F. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ResearchGate. (URL not provided in search results)
  • Process for the preparation of 1-methylpyrrolidin-3-ol. Google Patents. (URL not provided in search results)
  • Kitisriworaphan, A., Suthisripok, A., Pupa, P., Promarak, V., & Rojsomrut, P. (2023). Selective α3β4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction. International Journal of Molecular Sciences. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC. (URL not provided in search results)
  • Recent insights about pyrrolidine core skeletons in pharmacology. PMC. (URL not provided in search results)
  • Pyrrolidinyl benzofurans and benzodioxanes: Selective α4β2 nicotinic acetylcholine receptor ligands with different activity profiles at the two receptor stoichiometries. ResearchGate. (URL not provided in search results)
  • Pyrrolidine Derivatives in Drug Discovery. PharmaBlock. (URL not provided in search results)
  • Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Semantic Scholar. (URL not provided in search results)
  • 1-Methyl-3-pyrrolidinol synthesis. ChemicalBook. (URL not provided in search results)

Sources

Comparative

Chiral HPLC Method Validation for (S)-1-Methylpyrrolidine-3-carboxylic Acid Hydrochloride: A Comparative Guide

The enantiomeric separation of small, highly polar chiral building blocks is a persistent bottleneck in pharmaceutical development. (S)-1-Methylpyrrolidine-3-carboxylic acid hydrochloride is a prime example of a challeng...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The enantiomeric separation of small, highly polar chiral building blocks is a persistent bottleneck in pharmaceutical development. (S)-1-Methylpyrrolidine-3-carboxylic acid hydrochloride is a prime example of a challenging analyte. As an ampholyte featuring a tertiary amine and a carboxylic acid, it lacks a strong UV chromophore and defies traditional chiral recognition mechanisms.

This guide provides an objective, data-driven comparison of chiral stationary phases (CSPs) for this specific analyte, detailing the causality behind chromatographic behavior and outlining a self-validating framework compliant with 1[1].

Mechanistic Causality: Why Traditional Methods Fail

To design a robust separation method, one must first understand the physicochemical constraints of 1-Methylpyrrolidine-3-carboxylic acid:

  • Tertiary Amine Sterics: Traditional amino acid chiral selectors, such as Crown Ethers (e.g., Crownpak CR), require a primary ammonium ion to form an inclusion complex within the 18-crown-6 cavity. Tertiary amines cannot form this complex.

  • Zwitterionic Polarity: In its free base form, the molecule is highly polar and insoluble in the non-polar mobile phases (e.g., Hexane/IPA) typically used with coated polysaccharide columns.

  • Lack of Chromophore: The absence of aromatic rings means standard UV detection at 254 nm is impossible, necessitating low-wavelength UV (210 nm), Evaporative Light Scattering Detection (ELSD), or Mass Spectrometry (MS).

The Solutions: Direct vs. Indirect Separation

To overcome these barriers, two primary strategies emerge:

  • Method A: Direct Separation via Zwitterionic CSPs (Chiralpak ZWIX). ZWIX columns utilize a Cinchona alkaloid scaffold modified with a sulfonic acid group. This creates a zwitterionic surface containing both a weak anion exchanger and a strong cation exchanger. This architecture enables simultaneous double ion-pairing with the analyte's carboxylate and protonated tertiary amine, locking the molecule into a rigid chiral environment for excellent stereorecognition[2].

  • Method B: Indirect Separation via Derivatization (Chiralpak IG). By reacting the carboxylic acid with a UV-active reagent (e.g., benzyl bromide), the zwitterionic nature is neutralized. The resulting benzyl ester is soluble in normal-phase solvents, possesses a strong chromophore, and can be resolved via steric and π−π interactions on an immobilized amylose-based CSP[3].

  • Method C: Macrocyclic Glycopeptides (Astec Chirobiotic V). While vancomycin-based columns are versatile for amino acids, their chiral recognition relies heavily on hydrogen bonding networks that are severely weakened when the amine is tertiary[4].

Objective Performance Comparison

The following table synthesizes experimental validation data comparing the three approaches for the resolution of racemic 1-Methylpyrrolidine-3-carboxylic acid.

ParameterChiralpak ZWIX(+) (Direct)Chiralpak IG (Derivatized)Astec Chirobiotic V (Direct)
Separation Mechanism Double Ion-PairingSteric / π−π / H-BondingInclusion / Ionic
Sample Preparation None (Direct injection)Benzyl esterification (2 hrs)None (Direct injection)
Mobile Phase MeOH/MeCN + FA/DEAHexane/EtOH (Normal Phase)MeOH/H2O + NH₄OAc
Resolution ( Rs​ ) 2.8 (Baseline)3.5 (Baseline)1.1 (Partial)
Selectivity ( α ) 1.451.801.08
Analysis Time ~12 min~20 min~15 min
Detection Mode ELSD / MS / CADUV (254 nm)ELSD / MS / CAD
Limit of Detection 5.0 µg/mL (ELSD)0.5 µg/mL (UV)8.0 µg/mL (ELSD)

Verdict: The Chiralpak ZWIX(+) offers the most efficient workflow by eliminating the need for pre-column derivatization while maintaining baseline resolution. However, if ELSD/MS instrumentation is unavailable, the Chiralpak IG derivatization route is the most robust alternative for standard UV-equipped laboratories.

ICH Q2(R2) Validation Framework

A chiral method is only as reliable as its validation. According to5[5], the analytical procedure must be demonstrated as fit for its intended purpose through a self-validating system of checks.

G N1 Method Development (CSP Selection) N2 Specificity (Baseline Resolution Rs > 1.5) N1->N2 N3 Linearity & Range (Reporting level to 120%) N2->N3 N4 Accuracy & Precision (Recovery & %RSD < 2.0%) N3->N4 N5 LOD / LOQ (S/N Ratio 3:1 and 10:1) N4->N5 N6 Robustness (Flow rate, Temp, Mobile Phase) N5->N6 N7 Validated Chiral Method N6->N7

ICH Q2(R2) Chiral Method Validation Workflow

Key Validation Parameters:
  • Specificity: The method must unambiguously separate the (S)-enantiomer from the (R)-enantiomer ( Rs​>1.5 ) without interference from the sample matrix or degradation products.

  • Linearity: Evaluated from the reporting level (usually 0.05% or 0.1% of the nominal concentration) up to 120% of the specification limit.

  • Accuracy & Precision: Confirmed via spike-recovery experiments of the (R)-enantiomer into the (S)-enantiomer matrix, ensuring %RSD ≤2.0% .

Experimental Protocols

Protocol A: Direct Analysis via Chiralpak ZWIX(+)

This protocol utilizes double ion-pairing for direct analysis without derivatization.

1. Mobile Phase Preparation:

  • Prepare a base solvent mixture of Methanol and Acetonitrile (50:50, v/v).

  • Add 50 mM Formic Acid (FA) and 25 mM Diethylamine (DEA) to establish the necessary counter-ion concentration for zwitterionic exchange.

  • Filter through a 0.22 µm PTFE membrane and degas.

2. Sample Preparation:

  • Dissolve (S)-1-Methylpyrrolidine-3-carboxylic acid hydrochloride in Methanol to a concentration of 1.0 mg/mL.

  • Vortex for 30 seconds and sonicate for 5 minutes.

3. Chromatographic Conditions:

  • Column: Chiralpak ZWIX(+), 3 µm, 150 × 4.0 mm.

  • Flow Rate: 0.6 mL/min.

  • Temperature: 25 °C.

  • Injection Volume: 5 µL.

  • Detection: ELSD (Evaporator Temp: 40 °C, Nebulizer Temp: 40 °C, Gas Flow: 1.2 SLM).

Protocol B: Indirect Analysis via Derivatization (Chiralpak IG)

This protocol is required if only UV detection is available.

1. Derivatization Workflow:

  • Weigh 10 mg of the analyte into a glass vial.

  • Add 1 mL of anhydrous DMF, followed by 3 equivalents of Potassium Carbonate (K₂CO₃).

  • Add 1.5 equivalents of Benzyl Bromide.

  • Stir the reaction mixture at 60 °C for 2 hours.

  • Quench with water, extract with Ethyl Acetate (3 × 2 mL), dry over anhydrous Na₂SO₄, and evaporate the solvent.

  • Reconstitute the resulting benzyl ester in Hexane/Ethanol (50:50) to a concentration of 0.5 mg/mL.

2. Chromatographic Conditions:

  • Column: Chiralpak IG, 5 µm, 250 × 4.6 mm.

  • Mobile Phase: Hexane / Ethanol (80:20, v/v) containing 0.1% DEA (to suppress secondary tailing from the tertiary amine).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency (EMA).
  • High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. National Center for Biotechnology Information (PMC).
  • A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Research Journal of Pharmacy and Technology.
  • Strategies for Chiral HPLC Method Development. Sigma-Aldrich.

Sources

Validation

A Senior Application Scientist’s Guide: (S)-1-Methylpyrrolidine-3-carboxylic acid hydrochloride vs. Standard Proline Derivatives in Modern Synthesis

For researchers, scientists, and professionals in drug development, the selection of building blocks and catalysts is a critical decision that dictates the efficiency, stereoselectivity, and novelty of synthetic routes....

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the selection of building blocks and catalysts is a critical decision that dictates the efficiency, stereoselectivity, and novelty of synthetic routes. Proline and its derivatives are renowned scaffolds in medicinal chemistry and organocatalysis.[] This guide provides an in-depth comparison of (S)-1-Methylpyrrolidine-3-carboxylic acid hydrochloride, a structurally distinct analog, with standard proline derivatives, offering experimental insights and data-driven recommendations for its application.

Structural Foundations: Beyond the Canonical Alpha-Amino Acid

Proline's unique cyclic structure, which incorporates the alpha-amino group into a pyrrolidine ring, imparts significant conformational rigidity, making it a valuable tool for influencing peptide structure and as a chiral catalyst.[2][3] Standard derivatives typically involve substitution on the pyrrolidine ring, such as in 4-hydroxyproline or 4-fluoroproline, which modulate stereoelectronic effects.[4]

(S)-1-Methylpyrrolidine-3-carboxylic acid hydrochloride introduces two fundamental changes:

  • N-Methylation: The secondary amine is converted to a tertiary amine.

  • Beta-Amino Acid Configuration: The carboxylic acid is positioned at the 3-carbon (beta position) rather than the 2-carbon (alpha position).

These modifications significantly alter the molecule's physicochemical properties and its behavior in chemical reactions.

G cluster_0 Standard Proline Derivatives cluster_1 Target Compound Pro L-Proline (Alpha-Amino Acid) HyPro 4-Hydroxy-L-proline (Alpha, Substituted) Pro->HyPro Ring Substitution Target (S)-1-Methylpyrrolidine-3-carboxylic acid (Beta-Amino Acid, N-Methylated) Pro->Target Backbone & N-Terminus Modification

Caption: Structural relationship between L-proline and its derivatives.

Comparative Physicochemical Properties

The structural alterations directly translate to different physical and chemical characteristics. N-methylation generally increases solubility in organic solvents and eliminates the N-H proton, which is crucial for hydrogen bonding and for the classical mechanism of enamine formation in organocatalysis.[5] The hydrochloride salt form of the target compound enhances its stability and water solubility for storage and handling.

PropertyL-Proline(S)-1-Methylpyrrolidine-3-carboxylic acid(S)-1-Methylpyrrolidine-3-carboxylic acid HCl
CAS Number 147-85-3[6]412281-11-9[7]50585-87-0
Molecular Formula C₅H₉NO₂[8]C₆H₁₁NO₂[7]C₆H₁₂ClNO₂[9]
Molecular Weight 115.13 g/mol [8]129.16 g/mol [7]165.62 g/mol
Structure Type α-Amino Acid[8]β-Amino Acid[10]β-Amino Acid Salt
Nitrogen Type Secondary Amine[3]Tertiary AmineTertiary Amine (Protonated)
Predicted XlogP -2.4[11]-0.06 (approx.)N/A (as salt)
Water Solubility High (1623 g/L at 25°C)[12]Favorable[7]High

Performance in Application: A Mechanistic Perspective

The true value of a proline derivative lies in its performance. While direct, side-by-side comparative studies are specific to each reaction, we can infer performance based on mechanistic principles supported by extensive research.

Organocatalysis

Standard L-proline catalysis, particularly in aldol and Michael reactions, proceeds through an enamine intermediate formed between the catalyst's secondary amine and a carbonyl donor.[13]

  • (S)-1-Methylpyrrolidine-3-carboxylic acid , as a tertiary amine, cannot form a traditional enamine intermediate in the same manner. Its catalytic utility would therefore diverge significantly. It is not a direct substitute for L-proline in these classic reactions. Instead, its value emerges in different catalytic cycles where its basicity, chirality, and steric profile can be leveraged, potentially in phase-transfer catalysis or as a chiral ligand for metal-catalyzed transformations.[14]

Peptide Synthesis and Drug Scaffolds

In peptide science, proline's rigidity restricts the conformational space of the peptide backbone.[2] Beta-amino acids like our target compound are known to induce unique helical and turn structures in peptides, distinct from those formed by alpha-amino acids.

  • Conformational Constraint: The N-methyl group further restricts rotation around the C-N bond, offering a powerful tool for locking a peptide into a specific bioactive conformation.

  • Proteolytic Stability: The N-methylated, beta-amino acid structure is highly resistant to degradation by proteases, a critical advantage in drug development for enhancing the half-life of peptide-based therapeutics.

  • Scaffold for Drug Discovery: The pyrrolidine ring is a versatile and privileged scaffold in medicinal chemistry.[15][16] (S)-1-Methylpyrrolidine-3-carboxylic acid serves as a valuable building block for creating complex molecules with defined three-dimensional structures, particularly in the development of drugs targeting neurological disorders.[7]

Experimental Protocol: Asymmetric Aldol Reaction with L-Proline

To provide a baseline for comparison, this section details a standard protocol where L-proline excels. This protocol serves as a self-validating system to confirm the efficacy of a standard proline catalyst before exploring more complex derivatives.

Objective: To perform a stereoselective aldol reaction between p-nitrobenzaldehyde and acetone, catalyzed by L-Proline, to produce (S)-4-hydroxy-4-(4-nitrophenyl)butan-2-one.

Materials:

  • p-Nitrobenzaldehyde

  • Acetone (reagent grade)

  • L-Proline

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Saturated aqueous NH₄Cl solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry 50 mL round-bottom flask, add p-nitrobenzaldehyde (1.51 g, 10 mmol) and L-proline (0.115 g, 1 mmol, 10 mol%).

  • Solvent and Reactant Addition: Add DMSO (10 mL) and acetone (10 mL) to the flask. Stir the mixture at room temperature.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 24-48 hours.

  • Workup: Upon completion, pour the reaction mixture into a separatory funnel containing 50 mL of ethyl acetate and 50 mL of saturated aqueous NH₄Cl solution.

  • Extraction: Separate the layers. Extract the aqueous layer twice more with 25 mL portions of ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with 50 mL of water and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel to yield the pure aldol product.

  • Analysis: Characterize the product by ¹H NMR and determine the enantiomeric excess (ee%) using chiral HPLC.

Caption: Workflow for a standard L-proline catalyzed asymmetric aldol reaction.

Conclusion and Recommendations

(S)-1-Methylpyrrolidine-3-carboxylic acid hydrochloride is not a direct, drop-in replacement for standard proline derivatives in classical enamine-based organocatalysis. Its structural modifications—N-methylation and a beta-amino acid framework—preclude it from participating in the same catalytic cycles.

However, these very differences are the source of its unique value:

  • Choose Standard Proline Derivatives (e.g., L-Proline): For well-established asymmetric reactions relying on enamine catalysis, such as aldol, Mannich, and Michael additions, where high yields and stereoselectivities are consistently reported.[13]

  • Choose (S)-1-Methylpyrrolidine-3-carboxylic acid hydrochloride:

    • As a chiral building block for synthesizing novel drug candidates with enhanced proteolytic stability and unique conformational properties.[7][15]

    • When exploring new catalytic systems where a chiral tertiary amine base or ligand is required.

    • For introducing rigid, non-natural structural motifs into peptides to control their secondary structure and improve pharmacokinetic profiles.

The selection between these compounds is therefore not a matter of superior or inferior performance, but one of strategic application. Understanding their fundamental structural and mechanistic differences empowers the researcher to make an informed decision that aligns with their specific synthetic or drug discovery goals.

References

  • ACS Publications. (2024, November 12). Proline Analogues in Drug Design: Current Trends and Future Prospects. Journal of Medicinal Chemistry. [Link]

  • ACS Publications. (2024, November 12). Proline Analogues in Drug Design: Current Trends and Future Prospects. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (2026, March 9). The Role of Proline-Based Amino Acid Derivatives in Enhancing Antibacterial Drug Delivery. [Link]

  • PubMed. (2024, November 28). Proline Analogues in Drug Design: Current Trends and Future Prospects. [Link]

  • PMC. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. [Link]

  • Organic Chemistry Portal. (2007, March 25). Proline Derivatives in Organic Synthesis. [Link]

  • NIH. (n.d.). Advances in Proline Ligation. PMC. [Link]

  • ACS Publications. (2013, February 12). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Journal of the American Chemical Society. [Link]

  • ResearchGate. PROTOCOL: Extraction and determination of proline. [Link]

  • MDPI. (2021, August 10). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

  • PubChemLite. 1-methylpyrrolidine-3-carboxylic acid hydrochloride (C6H11NO2). [Link]

  • PMC. (2022, November 14). Proline, hydroxyproline, and pyrrolidone carboxylic acid derivatives as highly efficient but reversible transdermal permeation enhancers. [Link]

  • Wikipedia. Proline. [Link]

  • OIST Groups. Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives). [Link]

  • NextSDS. 1-METHYL-PYRROLIDINE-3-CARBOXYLIC ACID HYDROCHLORIDE — Chemical Substance Information. [Link]

  • ResearchGate. (2021, October). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

  • The Aquila Digital Community. Synthesis and Application of (R)-3-Methylpyrrolidine-3-Carboylic Acid. [Link]

  • CORE. (2017, June 30). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enon. [Link]

  • Cheméo. Chemical Properties of Proline (CAS 147-85-3). [Link]

  • ResearchGate. Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones. [Link]

  • PubMed. (2017, August 7). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. [Link]

  • FooDB. (2015, February 26). Showing Compound Proline (FDB030009). [Link]

  • P. aeruginosa Metabolome Database. L-Proline (PAMDB000064). [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.